2,2,6,6-Tetramethyloctane-3,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethyloctane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICKDIYFALSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595410 | |
| Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78579-61-0 | |
| Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2,2,6,6-Tetramethyl-3,5-heptanedione
Disclaimer: The initial request specified 2,2,6,6-Tetramethyloctane-3,5-dione. However, a thorough search of scientific literature and chemical databases yielded no specific experimental data for this compound. In contrast, substantial information is available for the closely related and commercially significant compound, 2,2,6,6-Tetramethyl-3,5-heptanedione, also widely known as dipivaloylmethane (DPM). It is highly probable that this was the intended compound of interest. This guide therefore focuses on the physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione.
This technical guide provides a detailed overview of the known physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione, supported by experimental protocols for their determination. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development.
Quantitative Physical Properties
The physical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione are summarized in the table below, including both experimentally determined and computationally predicted values.
| Property | Value | Source & Conditions |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |
| Molecular Weight | 184.28 g/mol | Ereztech[2], PubChem[1] |
| Appearance | Colorless to light yellow liquid | Ereztech[2], ChemicalBook[3], PubChem[1] |
| Boiling Point | 72-73 °C | at 6 mmHg (lit.)[3] |
| 104 °C | at 34 mmHg | |
| Density | 0.883 g/mL | at 25 °C (lit.)[3] |
| Specific Gravity | 0.89500 to 0.90000 | at 20.00 °C |
| Refractive Index | 1.45800 to 1.46000 | at 20.00 °C |
| n20/D 1.459 | (lit.) | |
| Flash Point | 67 °C (152.6 °F) | closed cup |
| 67.22 °C (153.00 °F) | TCC | |
| Solubility | Difficult to mix with water | ChemicalBook[3], Guidechem[4] |
| XLogP3 (Computed) | 2.6 | PubChem[1] |
| Monoisotopic Mass (Computed) | 184.146329876 Da | PubChem[1] |
Experimental Protocols
The following sections detail standard laboratory protocols for the experimental determination of the key physical properties of a liquid organic compound such as 2,2,6,6-Tetramethyl-3,5-heptanedione.
The capillary method is a common and reliable technique for determining the boiling point of a liquid.
-
Apparatus: Thiele tube or a melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or heating mantle), and a liquid for the heating bath (e.g., paraffin oil).
-
Procedure:
-
A small amount of the liquid sample is placed into the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube or melting point apparatus containing the heating bath liquid.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a continuous and rapid stream of bubbles emerges is noted.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
-
The density of a liquid can be accurately determined by measuring the mass of a known volume.
-
Apparatus: Pycnometer (a flask with a specific volume), analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured on the analytical balance (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
The pycnometer is removed from the bath, dried, and its mass is measured (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., deionized water), and its mass is measured (m₃).
-
The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
-
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
-
Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, acetone, hexane).
-
Procedure:
-
Approximately 0.1 mL of the liquid sample is added to a test tube.
-
About 1 mL of the chosen solvent is added to the test tube.
-
The mixture is agitated vigorously for about one minute using a vortex mixer or by flicking the test tube.
-
The mixture is observed to determine if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).
-
The process is repeated with different solvents to create a solubility profile. For 2,2,6,6-Tetramethyl-3,5-heptanedione, it is expected to be soluble in nonpolar organic solvents and have low solubility in water.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown liquid chemical compound.
Caption: A logical workflow for the experimental determination of the physical properties of a liquid compound.
This guide provides a foundational understanding of the physical characteristics of 2,2,6,6-Tetramethyl-3,5-heptanedione. The experimental protocols outlined are standard methodologies that can be implemented in a laboratory setting to verify and expand upon the existing data. For any further inquiries, please do not hesitate to reach out.
References
An In-depth Technical Guide on the Synthesis and Characterization of 2,2,6,6-Tetramethyloctane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,6,6-tetramethyloctane-3,5-dione, a β-diketone with potential applications in coordination chemistry and materials science. This document details a plausible synthetic pathway, outlines key characterization methodologies, and presents relevant physical and chemical data in a structured format.
Introduction
β-Diketones are a versatile class of organic compounds characterized by two carbonyl groups separated by a methylene group. They exhibit keto-enol tautomerism and form stable complexes with a wide range of metal ions. These properties make them valuable ligands in coordination chemistry, catalysis, and as precursors for the synthesis of various heterocyclic compounds. This compound, with its bulky tert-butyl and tert-pentyl groups, is of particular interest for creating sterically hindered metal complexes with unique solubility and volatility properties, potentially useful in applications such as chemical vapor deposition and as catalysts in organic synthesis.
Synthesis of this compound
A common and effective method for the synthesis of β-diketones is the Claisen condensation reaction. This involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, a suitable approach involves the condensation of methyl pivalate with 2,2-dimethyl-3-pentanone.
Proposed Synthetic Pathway
The synthesis can be conceptually understood as a nucleophilic acyl substitution reaction where the enolate of 2,2-dimethyl-3-pentanone attacks the carbonyl group of methyl pivalate.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol based on the Claisen condensation for the synthesis of analogous β-diketones.
-
Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a strong base (e.g., sodium hydride or sodium amide) in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
-
Enolate Formation: Slowly add 2,2-dimethyl-3-pentanone to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified period to allow for the formation of the corresponding enolate.
-
Condensation Reaction: Add methyl pivalate dropwise to the reaction mixture. After the addition is complete, the mixture is typically heated to reflux for several hours to drive the condensation reaction to completion.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol [1] |
| CAS Number | 78579-61-0[1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The presence of both keto and enol tautomers in solution will result in two sets of signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto form) | Assignment (Enol form) |
| ~5.5-6.0 | s | ~1H | - | CH (enol) |
| ~3.5 | s | 2H | -COCH₂ CO- | - |
| ~2.5 | q | 2H | -CH₂ CH₃ | -CH₂ CH₃ |
| ~1.2 | s | 9H | -C(CH₃ )₃ | -C(CH₃ )₃ |
| ~1.1 | s | 6H | -C(CH₃ )₂CH₂CH₃ | -C(CH₃ )₂CH₂CH₃ |
| ~0.9 | t | 3H | -CH₂CH₃ | -CH₂CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment (Keto form) | Assignment (Enol form) |
| ~200-210 | C =O | C =O |
| ~190 | - | C -OH (enol) |
| ~90-100 | - | =C H- (enol) |
| ~50-60 | -COC H₂CO- | - |
| ~40-50 | -C (CH₃)₃ | -C (CH₃)₃ |
| ~35-45 | -C (CH₃)₂CH₂CH₃ | -C (CH₃)₂CH₂CH₃ |
| ~25-30 | -C(C H₃)₃ | -C(C H₃)₃ |
| ~20-25 | -C(C H₃)₂CH₂CH₃ | -C(C H₃)₂CH₂CH₃ |
| ~5-10 | -CH₂C H₃ | -CH₂C H₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3400-2400 (broad) | O-H stretch | Enol |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1715 | C=O stretch | Keto |
| ~1600 | C=C stretch | Enol |
| ~1580 | C=O stretch (conjugated) | Enol |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Assignment |
| 198 | [M]⁺ (Molecular ion) |
| 141 | [M - C₄H₉]⁺ |
| 113 | [M - C₆H₁₃]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Workflow Visualization
The overall process from synthesis to characterization can be visualized as follows:
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The proposed synthetic route via Claisen condensation offers a viable method for its preparation. The outlined characterization techniques and expected data provide a solid framework for researchers to identify and confirm the structure of this compound. The unique steric properties of this compound make it a promising candidate for further investigation in the fields of coordination chemistry, catalysis, and materials science. Further experimental validation of the proposed protocols and detailed spectroscopic analysis will be crucial for unlocking its full potential.
References
An In-depth Technical Guide to 2,2,6,6-Tetramethyloctane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyloctane-3,5-dione, a sterically hindered β-diketone. The document details its chemical identity, structure, and computed physical properties. While experimental data for this specific compound is limited in publicly accessible literature, this guide discusses its classification within the broader context of sterically hindered β-diketones and their applications, particularly in coordination chemistry and catalysis. A generalized experimental workflow for its potential use in the synthesis of metal complexes is presented, highlighting a key application area for this class of molecules.
Chemical Identity and Structure
The compound with the systematic name This compound is a diketone with a linear eight-carbon chain.[1] The IUPAC name accurately describes the locations of the two ketone functionalities (at carbons 3 and 5) and the four methyl groups (two at carbon 2 and two at carbon 6).
IUPAC Name: this compound[1]
Chemical Formula: C₁₂H₂₂O₂
Structure:
The structure of this compound is characterized by two tertiary butyl groups flanking a central diketone moiety. This steric bulk is a defining feature of the molecule.
SMILES: CCC(C)(C)C(=O)CC(=O)C(C)(C)C[1]
InChI: InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3[1]
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | PubChem[1] |
| Exact Mass | 198.161979940 Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the available literature. However, the synthesis of structurally similar, sterically hindered β-diketones is well-documented. The most common approach is the Claisen condensation .
A plausible synthetic route for this compound would involve the Claisen condensation of an appropriate ester and ketone. For instance, the reaction of ethyl pivalate with 3,3-dimethyl-2-pentanone in the presence of a strong base like sodium amide or sodium hydride would be a logical approach.
A patent for the synthesis of a related compound, 2,2,6,6-tetramethyl-3,5-heptanedione, describes a method involving the reaction of methyl trimethylacetate and tert-butyl methyl ketone.[2] This further supports the feasibility of a Claisen condensation-based synthesis.
Applications and Research Interest
While specific applications for this compound in drug development or signaling pathways are not documented in the reviewed literature, its structural class—sterically hindered β-diketones—is of significant interest in several areas of chemical research.
These compounds are primarily utilized as ligands in coordination chemistry . The bulky substituents around the coordinating oxygen atoms can influence the geometry and reactivity of the resulting metal complexes. This steric hindrance can lead to the formation of low-coordinate metal species, which can have unique catalytic properties.
Research has shown that metal complexes of sterically hindered β-diketonates can be employed as catalysts in various organic reactions.[3][4] The bulky nature of the ligands can enhance catalyst stability and selectivity.[5] It is anticipated that complexes derived from this compound could exhibit improved catalytic efficiency under milder reaction conditions and potentially open up novel reaction pathways.[3]
Experimental Workflow: Synthesis of a Metal Complex
Given the primary application of sterically hindered β-diketones as ligands, a representative experimental workflow would involve the synthesis of a metal complex. The following diagram illustrates a generalized procedure for the formation of a metal β-diketonate complex.
Caption: Generalized workflow for the synthesis of a metal complex.
Conclusion
This compound is a sterically hindered β-diketone with potential applications primarily in the field of coordination chemistry and catalysis. While detailed experimental data and specific biological applications are currently lacking in the public domain, its structural characteristics suggest it could be a valuable ligand for the synthesis of novel metal complexes with unique reactivity. Further research into the synthesis, characterization, and catalytic activity of this compound and its metal derivatives is warranted to fully explore its potential.
References
- 1. This compound | C12H22O2 | CID 18668031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]
- 3. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]
- 4. Sterically encumbered β-diketonates and base metal catalysis | Marshak Research Group | University of Colorado Boulder [colorado.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2,2,6,6-Tetramethyl-3,5-octanedione (CAS Number 78579-61-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the compound with CAS number 78579-61-0, identified as 2,2,6,6-Tetramethyl-3,5-octanedione.
Chemical Identity and Physical Properties
2,2,6,6-Tetramethyl-3,5-octanedione is a beta-diketone characterized by a central dicarbonyl moiety flanked by bulky tert-butyl and substituted sec-butyl groups. Its structural features impart specific physical and chemical characteristics, which are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 78579-61-0 |
| IUPAC Name | 2,2,6,6-tetramethyloctane-3,5-dione |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol [1] |
| InChI | InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 |
| InChIKey | UZICKDIYFALSHI-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C(=O)CC(=O)C(C)(C)C |
Table 2: Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 198.16197994 g/mol | Computed by PubChem 2.2 |
| Monoisotopic Mass | 198.16197994 g/mol | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 34.1 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 14 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
Experimental Protocols: Synthesis
General Protocol for Claisen Condensation Synthesis of a Beta-Diketone:
Materials:
-
An appropriate ester (e.g., ethyl pivalate)
-
An appropriate ketone (e.g., 3,3-dimethyl-2-pentanone)
-
A strong base (e.g., sodium hydride (NaH) or sodium ethoxide (NaOEt))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
-
Reagents for work-up (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Purification apparatus (e.g., column chromatography setup with silica gel)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the strong base (e.g., sodium hydride, 1.1 equivalents) suspended in the anhydrous solvent.
-
Enolate Formation: The ketone (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours) to ensure complete formation of the enolate.
-
Condensation: The ester (1.0 equivalent), dissolved in the anhydrous solvent, is added dropwise to the enolate solution at 0 °C. After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours (monitoring by TLC is recommended).
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of dilute aqueous acid (e.g., 1 M HCl) until the pH is neutral.
-
Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Figure 1: Generalized Workflow for Beta-Diketone Synthesis
Caption: A generalized workflow for the synthesis of a beta-diketone via Claisen condensation.
Potential Biological Relevance of Beta-Diketones
While no specific biological activity has been reported for 2,2,6,6-tetramethyl-3,5-octanedione, the broader class of beta-diketone compounds has garnered significant interest in medicinal chemistry and drug development.[7][8][9] Their biological activities are often attributed to their ability to chelate metal ions and their structural resemblance to endogenous molecules.
Potential therapeutic applications of beta-diketones that have been explored include:
-
Anticancer Activity: Some beta-diketone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8]
-
Anti-inflammatory Effects: The beta-dicarbonyl moiety is present in several natural and synthetic compounds with anti-inflammatory properties.[8]
-
Antimicrobial Properties: Certain beta-diketones have been investigated for their antibacterial and antifungal activities.[9]
The biological potential of a specific beta-diketone is highly dependent on its overall molecular structure, including the nature of the substituents on the beta-dicarbonyl core.
Figure 2: Potential Biological Activities of Beta-Diketones
Caption: A logical diagram illustrating the potential biological activities of the beta-diketone chemical class.
Safety and Handling
2,2,6,6-Tetramethyl-3,5-octanedione should be handled with care in a laboratory setting.[10][11] Standard safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or medical advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The biological activities mentioned are for the general class of beta-diketones and may not be applicable to the specific compound with CAS number 78579-61-0.
References
- 1. This compound | C12H22O2 | CID 18668031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpras.com [ijpras.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of 2,2,6,6-Tetramethyloctane-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,2,6,6-tetramethyloctane-3,5-dione, a β-diketone of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally derived public data, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for β-diketones. This guide also outlines detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the compound's structure and known spectroscopic behavior of similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~16.0 | Singlet (broad) | 1H | Enolic -OH |
| ~5.6 | Singlet | 1H | Enolic =CH- |
| ~3.5 | Singlet | 2H | Diketo -CH₂- |
| ~2.2 | Quartet | 2H | -CH₂-CH₃ |
| ~1.2 | Singlet | 6H | C(CH₃)₂ |
| ~1.1 | Singlet | 6H | C(CH₃)₂ |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
Note: this compound exists in a tautomeric equilibrium between the diketo and enol forms. The predicted values reflect the major enol form, which is stabilized by intramolecular hydrogen bonding. The diketo form would show a characteristic singlet for the methylene protons (-CH₂-) at a higher field, around 3.5 ppm. The broadness of the enolic proton is due to hydrogen bonding and potential exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~205 | C=O (Ketone) |
| ~190 | C=O (Enol) |
| ~95 | =CH- (Enol) |
| ~58 | -CH₂- (Diketo) |
| ~45 | Quaternary C |
| ~42 | Quaternary C |
| ~30 | -CH₂-CH₃ |
| ~28 | C(CH₃)₂ |
| ~25 | C(CH₃)₂ |
| ~8 | -CH₂-CH₃ |
Note: The predicted spectrum would show signals for both the major enol and minor diketo tautomers.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad, Strong | O-H stretch (intramolecular hydrogen-bonded) |
| 2970-2870 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (diketo form) |
| ~1610 | Strong | C=O stretch (enol form, conjugated) |
| ~1580 | Medium | C=C stretch (enol form) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1365 | Medium | C-H bend (gem-dimethyl) |
Note: The broad O-H stretch is characteristic of the strong intramolecular hydrogen bond in the enol tautomer. The carbonyl region will likely show two distinct peaks corresponding to the diketo and conjugated enol forms.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 183 | [M - CH₃]⁺ |
| 169 | [M - C₂H₅]⁺ |
| 141 | [M - C₄H₉]⁺ |
| 113 | [M - C₆H₁₃]⁺ |
| 85 | [C₅H₉O]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The tert-butyl cation (m/z 57) is expected to be a prominent peak due to its high stability.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure and tautomeric equilibrium of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Gently vortex the mixture to ensure complete dissolution.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carbonyl and hydroxyl groups indicative of the diketo-enol tautomerism.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structural features.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the EI source parameters. A standard electron energy of 70 eV is typically used.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).
-
-
Sample Introduction:
-
Introduce the sample solution into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if separation from impurities is required.
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will record the relative abundance of ions at different mass-to-charge ratios.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and assign structures to the major fragment ions.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
The Tautomeric Duality of β-Diketones: A Technical Guide to Keto-Enol Equilibria
For Immediate Release
This technical guide provides an in-depth exploration of keto-enol tautomerism in β-diketones, a fundamental principle with significant implications for researchers, scientists, and professionals in drug development. We delve into the structural dynamics, influencing factors, and analytical methodologies, with a focus on quantitative analysis and biological relevance. While the specific β-diketone "TMOD" was not identified in publicly available scientific literature, the principles and data presented herein using model compounds like acetylacetone are universally applicable to this class of molecules.
The Principle of Keto-Enol Tautomerism in β-Diketones
β-Diketones, compounds possessing two carbonyl groups separated by a single methylene carbon (a 1,3-dicarbonyl system), exist as a dynamic equilibrium between two constitutional isomers: the keto and the enol tautomers.[1][2] This rapid interconversion, known as tautomerism, involves the migration of a proton and the shifting of bonding electrons.[1][2]
The keto form contains two distinct carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond (an enol), which is conjugated with the remaining carbonyl group.[3] This conjugated system in the enol tautomer allows for the formation of a stable six-membered ring through a strong intramolecular hydrogen bond between the hydroxyl proton and the second carbonyl oxygen.[3] This inherent stability is a primary reason why β-diketones exhibit a significant population of the enol tautomer at equilibrium, a feature less common in monocarbonyl compounds.[3]
Caption: Keto-enol equilibrium in a generic β-diketone.
Quantitative Analysis of Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. Generally, nonpolar solvents favor the enol form due to the stability of the internal hydrogen bond, while polar protic solvents can disrupt this bond and stabilize the more polar keto form.[4] This relationship is often referred to as Meyer's Rule.[5] The equilibrium constant, KT = [enol]/[keto], provides a quantitative measure of this distribution.
Below is a summary of the tautomeric equilibrium for acetylacetone (2,4-pentanedione), a representative β-diketone, in various deuterated solvents, as determined by ¹H NMR spectroscopy.
| Solvent | Dielectric Constant (ε) | % Enol | % Keto | KT ([enol]/[keto]) |
| Cyclohexane-d₁₂ | 2.0 | ~95% | ~5% | ~19.0 |
| Carbon Tetrachloride (CCl₄) | 2.2 | 82.8% | 17.2% | 4.78 |
| Benzene-d₆ | 2.3 | 77.9% | 22.1% | 3.51 |
| Chloroform-d (CDCl₃) | 4.8 | 74.0% | 26.0% | 2.84 |
| Acetone-d₆ | 20.7 | ~60% | ~40% | ~1.5 |
| Ethanol-d₆ | 24.6 | 70.7% | 29.3% | 2.40 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~55% | ~45% | ~1.2 |
| Water (D₂O) | 78.4 | ~15% | ~85% | ~0.18 |
Note: Data compiled from multiple sources.[6] Exact values can vary slightly with temperature and concentration.
Experimental Protocol: ¹H NMR Spectroscopy for Tautomer Quantification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for quantifying keto-enol tautomeric ratios. The interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[7]
Methodology
-
Sample Preparation:
-
Prepare a dilute solution (~1 mM) of the β-diketone in the desired deuterated solvent.[5] A standard 5 mm NMR tube typically requires 0.6-0.7 mL of solution.[8]
-
Allow the solution to equilibrate for at least 60 minutes at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.[5]
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Ensure proper phasing and baseline correction of the resulting spectrum.
-
-
Spectral Analysis and Calculation:
-
Identify Diagnostic Peaks:
-
Enol form: A vinyl proton (=CH-) signal typically appears between δ 5.0 and 6.0 ppm.
-
Keto form: Methylene protons (-CH₂-) flanked by the two carbonyls typically appear between δ 3.0 and 4.0 ppm.[5]
-
-
Integration: Carefully integrate the area of the enol's vinyl proton signal (Ienol) and the keto's methylene proton signal (Iketo).
-
Calculate Molar Ratio: The molar ratio of the tautomers is determined from the integrated areas, accounting for the number of protons each signal represents. The enol signal represents one proton, while the keto signal represents two protons.
-
Molar proportion of Enol ∝ I_enol / 1
-
Molar proportion of Keto ∝ I_keto / 2
-
-
Determine Equilibrium Constant (KT):
-
K_T = [enol] / [keto] = (I_enol / 1) / (I_keto / 2)
-
-
Calculate Percentage of Each Tautomer:
-
% Enol = [ (I_enol / 1) / ( (I_enol / 1) + (I_keto / 2) ) ] * 100
-
% Keto = [ (I_keto / 2) / ( (I_enol / 1) + (I_keto / 2) ) ] * 100
-
-
Caption: Experimental workflow for ¹H NMR analysis.
Significance in Drug Development and Biological Systems
The tautomeric state of a β-diketone has profound effects on its physicochemical properties, including its lipophilicity, acidity, and hydrogen bonding capacity. These properties are critical determinants of a molecule's biological activity, including its ability to interact with protein targets.[2]
Metal Chelation and Enzyme Inhibition
One of the most significant roles of the enol tautomer is its function as a potent bidentate ligand for metal ions.[9] The deprotonated enolate form readily chelates divalent and trivalent metal ions (e.g., Mg²⁺, Zn²⁺, Fe³⁺) that are often essential cofactors in enzyme active sites. This chelation ability is the basis for the biological activity of many natural and synthetic β-diketones, which can act as enzyme inhibitors. For example, the natural product curcumin, which contains a β-diketone moiety, is known to chelate various metal ions, a mechanism believed to contribute to its diverse therapeutic effects.
Caption: Chelation of a metal ion by a β-diketone enolate.
Drug Design and Pharmacokinetics
In drug design, controlling or predicting the dominant tautomeric form is crucial.[2] Different tautomers can exhibit vastly different binding affinities for a target receptor, as well as different absorption, distribution, metabolism, and excretion (ADME) profiles.[9] A drug that exists primarily in its less active tautomeric form at physiological pH may have reduced efficacy. Therefore, medicinal chemists often design molecules to favor a specific tautomer, for instance, by introducing substituents that sterically or electronically stabilize the desired form.
Conclusion
Keto-enol tautomerism is a defining characteristic of β-diketones, governing their structure, reactivity, and biological function. A thorough understanding of the factors that influence the tautomeric equilibrium and the analytical methods to quantify it is essential for professionals in chemical and pharmaceutical research. The ability of the enol tautomer to act as a metal chelator, in particular, presents both challenges and opportunities in the design of novel therapeutics. The quantitative data and protocols provided in this guide serve as a foundational resource for the continued investigation and application of this fascinating class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
An In-Depth Technical Guide to 2,2,6,6-Tetramethyloctane-3,5-dione: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6,6-Tetramethyloctane-3,5-dione, a sterically hindered β-diketone, holds significance in various chemical applications, primarily owing to its unique structural features. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and key applications. Particular emphasis is placed on detailed experimental protocols and the presentation of quantitative data to facilitate its use in research and development.
Introduction and Historical Context
The discovery of this compound is situated within the broader history of β-diketone chemistry. β-Diketones, characterized by two carbonyl groups separated by a methylene group, have long been recognized for their utility as versatile intermediates in organic synthesis and as effective chelating agents for a wide range of metal ions.
The synthesis of sterically hindered β-diketones, such as this compound, presented a significant challenge to early organic chemists. The classical Claisen condensation, a cornerstone of β-diketone synthesis, often proves inefficient for the preparation of highly substituted and bulky derivatives due to steric hindrance, which impedes the crucial C-C bond formation. This limitation spurred the development of alternative synthetic strategies to access these sterically demanding structures. While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis and study are products of the ongoing exploration into the chemistry of sterically encumbered molecules and their unique properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 78579-61-0 | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| Appearance | Not specified in available results | |
| Melting Point | Not specified in available results | |
| Boiling Point | Not specified in available results | |
| Solubility | Not specified in available results |
Synthesis of this compound
The synthesis of this compound requires methods that can overcome the steric hindrance imposed by the two quaternary carbon centers adjacent to the carbonyl groups. While the classical Claisen condensation is challenging, modified procedures and alternative routes have been developed.
General Synthetic Approach: Modified Claisen Condensation
A plausible synthetic route involves the condensation of an ester with a ketone in the presence of a strong base. Specifically, the reaction would likely involve the condensation of ethyl pivalate (ethyl 2,2-dimethylpropanoate) with pinacolone (3,3-dimethyl-2-butanone). The significant steric bulk of both reactants necessitates the use of a very strong, non-nucleophilic base and carefully controlled reaction conditions to favor the desired condensation over side reactions.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical experimental protocol based on standard procedures for the synthesis of sterically hindered β-diketones. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
Pinacolone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl pivalate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Formation of the Enolate: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred, and pinacolone, dissolved in a small amount of anhydrous THF, is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 25 °C. The mixture is then stirred at room temperature for 1-2 hours to ensure complete enolate formation.
-
Condensation Reaction: Ethyl pivalate is added dropwise to the stirred enolate solution at room temperature. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is carefully quenched by the slow, dropwise addition of water. The mixture is then acidified with 1 M HCl to a pH of approximately 5-6.
-
Extraction and Purification: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification of the Product: The crude product is purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃):
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet for the six equivalent methyl protons of one of the tert-butyl groups.
-
A singlet for the six equivalent methyl protons of the other tert-butyl group.
-
A singlet for the methylene protons between the two carbonyl groups.
-
A broad singlet for the enolic proton (the compound will exist as a tautomeric mixture of the diketo and enol forms).
¹³C NMR (CDCl₃):
-
Signals for the methyl and methylene carbons of the ethyl group.
-
Signals for the quaternary and methyl carbons of the two tert-butyl groups.
-
A signal for the methylene carbon between the carbonyls in the diketo form.
-
Signals for the two carbonyl carbons.
-
In the enol tautomer, signals for the vinylic carbons and a downfield shift for the carbonyl carbon involved in the enol.
Infrared (IR):
-
Strong C=O stretching vibrations in the region of 1700-1730 cm⁻¹ for the diketo form.
-
In the enol form, a broad O-H stretching band around 3200-2500 cm⁻¹ and a C=O stretching vibration shifted to a lower frequency (around 1600 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. A C=C stretching vibration will also be present around 1640 cm⁻¹.
Applications
The applications of this compound are primarily derived from its nature as a sterically hindered β-diketone ligand.
-
Coordination Chemistry: It can act as a bulky bidentate ligand to form stable metal complexes. The steric hindrance provided by the tert-butyl and dimethylpropyl groups can influence the coordination geometry and reactivity of the metal center, potentially leading to complexes with unusual catalytic or physical properties.
-
Precursors for Chemical Vapor Deposition (CVD): Metal complexes of β-diketonates are often volatile and are used as precursors in CVD processes to deposit thin films of metal oxides or other materials. The volatility of the complex is influenced by the nature of the β-diketonate ligand, and bulky ligands like this compound can enhance this property.
-
Drug Development: While no specific drug development applications for this particular compound were found, β-diketone moieties are present in some biologically active molecules. The unique steric and electronic properties of this ligand could be explored in the design of novel therapeutic agents or as part of a drug delivery system.
References
Unlocking the Potential of 2,2,6,6-Tetramethyloctane-3,5-dione: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide exploring the untapped research potential of 2,2,6,6-tetramethyloctane-3,5-dione, a sterically hindered β-diketone, has been compiled for researchers, scientists, and drug development professionals. This document outlines key research areas, provides detailed experimental protocols, and presents quantitative data to spur innovation in catalysis, materials science, and therapeutics.
This compound, a fascinating yet under-explored β-diketone, presents a wealth of research opportunities owing to its unique structural features. The presence of bulky tert-butyl groups imparts significant steric hindrance, influencing its coordination chemistry and the properties of its metal complexes. This guide serves as a foundational resource for investigators looking to explore its potential in diverse scientific fields.
Core Properties and Data
A summary of the fundamental physicochemical properties of this compound is presented below, providing a baseline for future experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol [1] |
| CAS Number | 78579-61-0[1] |
| IUPAC Name | This compound[1] |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents |
Potential Research Areas
The unique steric profile of this compound suggests several promising avenues for research, drawing parallels from its close structural analog, 2,2,6,6-tetramethylheptane-3,5-dione (dpm).
Coordination Chemistry and Catalysis
The sterically demanding nature of this ligand is ideal for the synthesis of low-coordinate metal complexes.[2] Such complexes can exhibit unique catalytic activities and provide insights into fundamental organometallic reaction mechanisms.
-
Homogeneous Catalysis: Metal complexes of this compound could serve as highly selective catalysts in organic synthesis, including cross-coupling reactions, hydrogenations, and polymerizations. The bulky ligand can create a specific coordination environment around the metal center, influencing substrate selectivity and catalytic turnover.
-
Lanthanide Chemistry: β-diketonates are excellent ligands for lanthanide ions, forming stable and volatile complexes. The complexes of this compound with lanthanides could be investigated for their luminescent properties, with potential applications in OLEDs, sensors, and bio-imaging.
Materials Science
Volatile and thermally stable metal complexes are crucial precursors for thin-film deposition techniques.
-
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Metal complexes of this compound are expected to be suitable precursors for the deposition of metal oxide thin films. These films have wide-ranging applications in microelectronics, optics, and protective coatings.
Bioinorganic Chemistry and Drug Discovery
While data on the biological activity of this compound is scarce, the known antimicrobial properties of other β-diketones, such as dpm, suggest a promising area for investigation.[3]
-
Antimicrobial and Anticancer Agents: The compound and its metal complexes can be screened for their activity against various bacterial, fungal, and cancer cell lines. The lipophilic nature imparted by the alkyl groups may enhance cell membrane permeability.
-
Enzyme Inhibition: The β-diketone moiety can act as a chelator for metal ions in the active sites of metalloenzymes, suggesting a potential mechanism for enzyme inhibition.
Experimental Protocols
To facilitate research in these areas, detailed experimental protocols for the synthesis of the ligand and its metal complexes are provided below.
Synthesis of this compound
This procedure is adapted from the Claisen condensation method, which is a standard approach for synthesizing β-diketones.[4]
Materials:
-
Methyl pivalate
-
3,3-Dimethyl-2-pentanone
-
Sodium hydride (NaH) or Sodium amide (NaNH₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in anhydrous diethyl ether.
-
Slowly add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete enolate formation.
-
Cool the reaction mixture to 0 °C and add a solution of methyl pivalate in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of a Representative Metal Complex: Copper(II) bis(2,2,6,6-tetramethyloctane-3,5-dionate)
Materials:
-
This compound
-
Copper(II) acetate monohydrate
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate in methanol, heating gently if necessary.
-
Slowly add the copper(II) acetate solution to the ligand solution with stirring.
-
A precipitate should form immediately. Continue stirring at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., acetone, hexane) to obtain pure crystals.
Visualizations
To further clarify the proposed research pathways and experimental workflows, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Potential research areas for this compound.
This guide provides a starting point for the exploration of this compound. The unique properties conferred by its sterically hindered nature are likely to lead to novel discoveries in a variety of scientific disciplines. Further research is highly encouraged to fully elucidate the potential of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: 2,2,6,6-Tetramethyloctane-3,5-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,2,6,6-tetramethyloctane-3,5-dione and its metal complexes in organic synthesis. The protocols outlined below are based on established literature and are intended to serve as a guide for laboratory implementation.
Introduction
This compound, a sterically hindered β-diketone, is a versatile ligand in coordination chemistry. Its bulky tert-butyl groups confer unique solubility and stability properties to its metal complexes, making them valuable catalysts and precursors in various organic transformations. This document focuses on a significant application: the use of its copper(II) complex in carbon-nitrogen (C-N) bond formation via Ullmann-type coupling reactions.
Application: Copper-Catalyzed Ullmann-Type N-Arylation of Amines
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) has proven to be an effective catalyst for the N-arylation of a variety of amines with aryl halides. This protocol offers a reliable method for the synthesis of N-aryl amines, which are important structural motifs in pharmaceuticals and functional materials. The stability and solubility of the copper complex in organic solvents make it a convenient and efficient catalyst for these transformations.[1]
Logical Workflow for Ullmann-Type N-Arylation
Caption: General workflow for the copper-catalyzed N-arylation of amines.
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amines with Aryl Halides
This protocol is adapted from the work of Purecha et al. for the synthesis of N-substituted ferrocenes, a specific class of N-aryl amines.[1]
Materials:
-
Aryl halide (e.g., iodoferrocene or bromoferrocene) (1.0 mmol)
-
Amine (heterocyclic or other) (1.2 mmol)
-
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) to the flask.
-
Add copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (0.05 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylated amine.
Data Presentation
The following table summarizes the yields obtained for the N-arylation of various amines with iodoferrocene and bromoferrocene using the copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) catalyst, as reported by Purecha et al.[1]
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | Iodoferrocene | Imidazole | 1-(Ferrocenyl)imidazole | 92 |
| 2 | Iodoferrocene | Pyrazole | 1-(Ferrocenyl)pyrazole | 90 |
| 3 | Iodoferrocene | 1,2,4-Triazole | 1-(Ferrocenyl)-1,2,4-triazole | 88 |
| 4 | Iodoferrocene | Benzimidazole | 1-(Ferrocenyl)benzimidazole | 94 |
| 5 | Iodoferrocene | Indole | 1-(Ferrocenyl)indole | 85 |
| 6 | Bromoferrocene | Imidazole | 1-(Ferrocenyl)imidazole | 85 |
| 7 | Bromoferrocene | Pyrazole | 1-(Ferrocenyl)pyrazole | 82 |
| 8 | Bromoferrocene | 1,2,4-Triazole | 1-(Ferrocenyl)-1,2,4-triazole | 80 |
| 9 | Bromoferrocene | Benzimidazole | 1-(Ferrocenyl)benzimidazole | 88 |
| 10 | Bromoferrocene | Indole | 1-(Ferrocenyl)indole | 78 |
Further Applications and Future Directions
The utility of this compound and its metal complexes extends beyond C-N coupling reactions. For instance, its copper complex has also been reported to catalyze carbonylative Sonogashira coupling reactions.[1] The sterically demanding nature of this ligand can be exploited to influence the selectivity and reactivity in a variety of other catalytic processes, including polymerization and asymmetric synthesis. Further research into the applications of complexes derived from this ligand with other transition metals is warranted and holds promise for the development of novel and efficient synthetic methodologies.
References
2,2,6,6-Tetramethyloctane-3,5-dione: A Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethyloctane-3,5-dione, a sterically hindered β-diketone, is a versatile ligand in coordination chemistry. Its bulky tert-butyl and ethyl groups influence the steric and electronic properties of the resulting metal complexes, leading to unique reactivity and applications. This document provides an overview of its use as a ligand, including detailed experimental protocols for the synthesis of its coordination complexes and a summary of their potential applications.
Ligand Properties and Coordination
This compound typically acts as a bidentate, monoanionic ligand, coordinating to a metal center through the two oxygen atoms of its deprotonated enolate form. The steric bulk of the tert-butyl and ethyl groups can influence the coordination number of the metal ion, often preventing the formation of polymeric structures and favoring the isolation of monomeric complexes. This steric hindrance also enhances the solubility of the metal complexes in organic solvents and can improve their volatility and thermal stability, which is particularly advantageous for applications such as chemical vapor deposition.
Applications in Coordination Chemistry
Complexes of this compound and its close analogs, such as 2,2,6,6-tetramethyl-3,5-heptanedionate, have been investigated for a range of applications, primarily driven by their unique structural and electronic properties.
Luminescent Materials
Lanthanide complexes of sterically hindered β-diketonates are well-known for their luminescent properties. The organic ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. For example, europium(III) complexes of similar β-diketonates are known to exhibit strong red emission, making them promising materials for use in organic light-emitting diodes (OLEDs). The bulky ligands can help to shield the lanthanide ion from solvent molecules that can quench luminescence, thus enhancing the quantum yield.
Precursors for Material Synthesis
The volatility and thermal stability of metal complexes with this compound and its analogs make them excellent precursors for metal-organic chemical vapor deposition (MOCVD).[1] This technique is used to deposit thin films of metal oxides or other metal-containing materials onto a substrate. For instance, barium complexes of similar ligands have been explored as precursors for the deposition of barium-containing thin films.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of metal complexes with this compound, based on established methods for similar β-diketonate ligands. Researchers should optimize these protocols for their specific metal ion and desired complex.
Protocol 1: Synthesis of a Tris(2,2,6,6-tetramethyloctane-3,5-dionato)europium(III) Complex
This protocol is adapted from the synthesis of similar lanthanide β-diketonate complexes.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound
-
Ethanol
-
Triethylamine (Et₃N) or another suitable base
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3 molar equivalents of this compound in ethanol.
-
To this solution, add 3 molar equivalents of triethylamine with stirring.
-
In a separate beaker, dissolve 1 molar equivalent of EuCl₃·6H₂O in a minimal amount of ethanol or a water/ethanol mixture.
-
Slowly add the europium chloride solution to the ligand solution with vigorous stirring. A precipitate should form.
-
Continue stirring the reaction mixture at room temperature for several hours or gently heat to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol and then deionized water to remove any unreacted starting materials and triethylammonium chloride.
-
Dry the resulting solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as a hexane/dichloromethane mixture.
Characterization:
The resulting complex can be characterized by various spectroscopic techniques, including:
-
FT-IR Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal center, evidenced by the shift of the C=O and C=C stretching frequencies.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex in solution.
-
Elemental Analysis: To determine the elemental composition of the complex.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Photoluminescence Spectroscopy: To investigate the luminescent properties of the europium complex.
Protocol 2: Synthesis of a Mixed-Ligand Barium Complex
This protocol is a generalized adaptation for the synthesis of mixed-ligand alkaline earth metal complexes.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
This compound
-
A neutral N-donor ligand (e.g., 1,10-phenanthroline)
-
Dimethoxyethane (DME) or another suitable solvent
-
A suitable base (e.g., sodium hydroxide)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2 molar equivalents of this compound in dry DME.
-
Add a stoichiometric amount of a strong base (e.g., sodium methoxide) to deprotonate the ligand.
-
In a separate flask, dissolve 1 molar equivalent of BaCl₂·2H₂O in DME.
-
Add the barium chloride solution to the ligand solution and stir for several hours.
-
To this mixture, add a solution of the neutral N-donor ligand (e.g., 2 molar equivalents of 1,10-phenanthroline) in DME.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Crystallographic Data for a Barium-tmhd Complex [1]
| Parameter | Value |
| Chemical Formula | C₄₆H₅₄BaN₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.542(2) |
| b (Å) | 19.881(3) |
| c (Å) | 18.253(3) |
| β (°) | 105.50(1) |
| Volume (ų) | 4385(1) |
| Mean Ba-N bond distance (Å) | 2.949 |
| Mean Ba-O bond distance (Å) | 2.657 |
Table 2: Photophysical Properties of a Europium-tmhd Complex with an Ancillary Ligand
Data presented here is representative for a typical europium β-diketonate complex and is intended for illustrative purposes.
| Property | Value |
| Excitation Maximum (nm) | ~340-360 |
| Emission Maximum (nm) | ~612 (corresponding to ⁵D₀ → ⁷F₂ transition) |
| Luminescence Lifetime (ms) | 0.5 - 1.5 |
| Quantum Yield (%) | Can be high, depending on the coordination environment and ancillary ligands |
Visualizations
Caption: General workflow for the synthesis of a metal complex with this compound.
Caption: "Antenna effect" in a europium(III) complex of this compound.
References
Application Notes and Protocols: Tetrathiomolybdate (TM) in Metal Chelation and Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrathiomolybdate (TM), a potent copper chelator, in various research and clinical settings. Detailed protocols for key experiments are included to facilitate the practical application of this compound in metal chelation and extraction studies.
Introduction
Tetrathiomolybdate (TM), often referred to by its chemical formula [MoS₄]²⁻, is a powerful and specific chelating agent for copper.[1] Its primary mechanism of action involves the formation of a stable tripartite complex with copper and proteins, particularly albumin, in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion.[2] This unique property has led to its clinical use in managing Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1][3] Furthermore, TM's ability to deplete copper has garnered significant interest in oncology, as copper is a critical cofactor for various enzymes involved in tumor growth, angiogenesis, and metastasis.[2][4][5][6]
Applications in Wilson's Disease
Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which leads to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues. TM has been investigated as a primary treatment for Wilson's disease, particularly in patients presenting with neurological symptoms.
Quantitative Data from Clinical Trials
| Study Phase | Number of Patients | Dosage Regimen | Key Outcomes | Reference |
| Phase II | 28 | Starting dose of 15-60 mg/day, response-guided individualised dosing for 24 weeks | 71% of patients met the criteria for treatment success (normalized or ≥25% reduction in non-ceruloplasmin-bound copper). No paradoxical drug-related neurological worsening was observed. Mean non-ceruloplasmin-bound copper was reduced by 72%. | [3] |
| Phase III (FOCuS Trial) | Approx. 100 | Once-daily WTX101 (bis-choline tetrathiomolybdate) vs. standard of care for 48 weeks | Primary endpoint: Percentage change in free copper levels in the blood from baseline. | [7] |
| Observational | 5 | 15 mg once daily for 7 days | Reduced intestinal ⁶⁴Cu uptake by 82% in healthy volunteers. Did not facilitate biliary copper excretion but retained ⁶⁴Cu in the bloodstream, limiting organ exposure. | [8] |
| Double-blind, Randomized | Not specified | TM three times a day with meals and three times a day between meals for 8 weeks vs. trientine therapy | To evaluate the safety and efficacy of TM as an initial treatment for patients with neurological presentations of Wilson's disease. | [9] |
Experimental Protocol: Evaluation of TM Efficacy in a Wilson's Disease Mouse Model
This protocol outlines a general procedure for assessing the efficacy of TM in a mouse model of Wilson's disease, such as the Atp7b-/- mouse.
-
Animal Model: Utilize Atp7b-/- mice, which mimic the copper accumulation seen in human Wilson's disease.
-
Treatment Groups:
-
Control Group: Atp7b-/- mice receiving a standard diet.
-
TM Treatment Group: Atp7b-/- mice receiving a diet supplemented with TM (e.g., 10-20 mg/kg/day).
-
-
Treatment Duration: Administer the respective diets for a predefined period (e.g., 8-12 weeks).
-
Sample Collection: At the end of the treatment period, collect blood and tissue samples (liver, brain, kidney) for analysis.
-
Copper Level Measurement:
-
Determine copper concentrations in serum and tissue homogenates using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Biochemical Analysis:
-
Measure serum ceruloplasmin levels as a surrogate marker for copper status.
-
Assess liver function by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histopathological Analysis:
-
Perform histological staining (e.g., H&E, rhodanine) on liver sections to assess copper deposition and tissue damage.
-
-
Data Analysis: Compare the measured parameters between the control and TM-treated groups to evaluate the efficacy of TM in reducing copper overload and mitigating tissue damage.
Applications in Cancer Therapy
The anti-angiogenic properties of TM, stemming from its copper-chelating activity, have been explored in various cancers. Copper is essential for the function of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). By depleting copper, TM can inhibit these pathways and suppress tumor growth and metastasis.
Quantitative Data from Clinical and Preclinical Studies
| Study Type | Cancer Type | Model/Patient Cohort | Dosage Regimen | Key Outcomes | Reference |
| Phase II | Breast Cancer (high risk) | 75 patients | Induction: 180 mg/day; Maintenance: 100 mg/day to maintain ceruloplasmin between 8-17 mg/dL | 2-year event-free survival: 91% for stage II-III, 67% for stage IV NED. Reduced endothelial progenitor cells and LOXL-2 levels. | [4][5] |
| Phase I | Metastatic Cancer | 18 patients | 90, 105, and 120 mg/day in six divided doses | Stable disease achieved in five of six patients who were copper deficient for at least 90 days. Target ceruloplasmin reduction to 20% of baseline was achieved. | [10][11] |
| Phase II | Advanced Kidney Cancer | 15 patients | 40 mg three times a day with meals and 60 mg at bedtime | Four of 13 evaluable patients (31%) had stable disease for at least 6 months. | [12] |
| Preclinical | Breast Cancer | MDA-LM2-luciferase cells in CB17-SCID mice | TM in drinking water | Decreased lung metastases (P=0.04), reduced LOX activity (P=0.03), and collagen crosslinking (P=0.012). | [4] |
| Preclinical | Breast Cancer | BRCA1 mutant breast cancer cells in nude mice | 0.015–0.030 mg/ml in drinking water | TM treatment sensitized tumors to cisplatin. | [13] |
Experimental Protocol: In Vivo Assessment of TM's Anti-Angiogenic and Anti-Tumor Activity
This protocol describes a general workflow for evaluating the anti-cancer effects of TM in a xenograft mouse model.
-
Cell Culture: Culture human cancer cells (e.g., breast, kidney) under standard conditions.
-
Xenograft Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Treatment Administration:
-
Randomize mice into control and treatment groups.
-
Administer TM to the treatment group, typically in the drinking water (e.g., 0.015–0.030 mg/ml) or via oral gavage. The control group receives the vehicle.[13]
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume throughout the study.
-
At the study endpoint, excise tumors and weigh them.
-
-
Mechanism of Action Studies:
-
Angiogenesis Assessment: Analyze tumor sections for microvessel density using immunohistochemistry for endothelial markers (e.g., CD31).
-
Biomarker Analysis: Measure levels of ceruloplasmin in serum to confirm copper depletion. Analyze tumor lysates for the activity of copper-dependent enzymes (e.g., lysyl oxidase) and levels of pro-angiogenic factors.
-
-
Toxicity Evaluation: Monitor animal body weight and general health throughout the study. Perform histological analysis of major organs to assess any potential toxicity.
Visualizing Mechanisms and Workflows
Mechanism of Action: Tetrathiomolybdate Copper Chelation
Caption: Mechanism of tetrathiomolybdate in copper chelation.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a preclinical xenograft study of TM.
Signaling Pathway: TM Inhibition of Copper-Dependent Angiogenesis
Caption: TM inhibits copper-dependent angiogenic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper lowering therapy with tetrathiomolybdate as an antiangiogenic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Influencing the Tumor Microenvironment: A Phase II Study of Copper Depletion Using Tetrathiomolybdate in Patients with Breast Cancer at High Risk for Recurrence and in Preclinical Models of Lung Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promise of copper lowering therapy with tetrathiomolybdate in the cure of cancer and in the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. pure.au.dk [pure.au.dk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Treatment of metastatic cancer with tetrathiomolybdate, an anticopper, antiangiogenic agent: Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ammonium tetrathiomolybdate treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of metal complexes is a cornerstone of inorganic and medicinal chemistry, enabling the development of new therapeutic agents, catalysts, and materials. This document provides a generalized protocol for the synthesis of metal complexes. It is designed to be a foundational guide that researchers can adapt for specific ligands and metal ions.
Note on "TMOD": Initial searches for a specific ligand abbreviated as "TMOD" within the context of coordination chemistry did not yield a commonly recognized molecule. The protocols provided herein are therefore general and can be applied to a wide range of ligands once the specific identity of "TMOD" is clarified by the user.
General Protocol for the Synthesis of Metal Complexes
This protocol outlines a typical procedure for the synthesis of a metal complex in solution.
1. Materials and Reagents
-
Metal Salt: A salt of the desired transition metal (e.g., chloride, nitrate, sulfate, or acetate salt). The choice of salt can influence the reaction rate and the final product.
-
Ligand: The organic molecule that will coordinate to the metal center.
-
Solvent: A solvent that dissolves both the metal salt and the ligand. Common choices include ethanol, methanol, water, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The solvent should ideally be of high purity (reagent grade or higher).
-
Base (optional): A base may be required to deprotonate the ligand, facilitating coordination. Common bases include sodium hydroxide, potassium hydroxide, triethylamine, or sodium ethoxide.
-
Inert Gas (optional): For air-sensitive reactions, an inert gas such as nitrogen or argon is required to blanket the reaction.
2. Equipment
-
Round-bottom flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (for reactions requiring reflux)
-
Schlenk line or glovebox (for air-sensitive reactions)
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
3. Experimental Workflow
The following diagram illustrates a general workflow for the synthesis of a metal complex.
Application Notes and Protocols for Catalysis Using 2,2,6,6-Tetramethyl-3,5-heptanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), primarily as a ligand in the form of its palladium(II) complex, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) [Pd(TMHD)₂], for various catalytic cross-coupling reactions. This air-stable complex has demonstrated high efficiency in several key carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable tool in organic synthesis and drug development.
Introduction to 2,2,6,6-Tetramethyl-3,5-heptanedione in Catalysis
2,2,6,6-Tetramethyl-3,5-heptanedione, also known as dipivaloylmethane, is a β-diketone that serves as an effective bidentate ligand for various metal catalysts.[1] Its palladium(II) complex, [Pd(TMHD)₂], is a structurally well-defined, air-stable compound that has shown excellent catalytic activity in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and cyanation reactions.[2] The bulky tert-butyl groups of the TMHD ligand are believed to provide a good balance of steric and electronic properties to the metal center, contributing to the catalyst's high activity and stability.[2]
Catalytic Applications of [Pd(TMHD)₂]
The [Pd(TMHD)₂] complex is a versatile catalyst for several important organic transformations. Below are summaries and protocols for its primary applications.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The [Pd(TMHD)₂] complex has been shown to be a highly effective catalyst for this transformation, accommodating a wide range of aryl halides with varying electronic and steric properties.[2]
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Phenylboronic Acid (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1.2 | K₂CO₃ (2.0) | Water | 100 | 2 | 96 |
| 2 | Bromobenzene | 1.2 | K₂CO₃ (2.0) | Water | 100 | 4 | 92 |
| 3 | 4-Iodotoluene | 1.2 | K₂CO₃ (2.0) | Water | 100 | 2 | 95 |
| 4 | 4-Iodoanisole | 1.2 | K₂CO₃ (2.0) | Water | 100 | 2 | 94 |
| 5 | 1-Iodo-4-nitrobenzene | 1.2 | K₂CO₃ (2.0) | Water | 100 | 3 | 90 |
| 6 | 2-Iodothiophene | 1.2 | K₂CO₃ (2.0) | Water | 100 | 3 | 88 |
| 7 | 1-Iodonaphthalene | 1.2 | K₂CO₃ (2.0) | Water | 100 | 4 | 83 |
Experimental Protocol for Suzuki-Miyaura Coupling
-
To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [Pd(TMHD)₂] (0.01 mmol, 1 mol%).
-
Add water (5 mL) to the flask.
-
The reaction mixture is stirred and heated to 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="Ar'B(OH)₂\nBase"]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Pd0 [label="Ar-Ar'"]; }
Caption: Generalized catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex. [Pd(TMHD)₂] has been successfully employed in this reaction.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne (Equivalents) | Base (Equivalents) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene (1.2) | Et₃N (2.0) | CuI (2 mol%) | DMF | 80 | 3 | 95 |
| 2 | Bromobenzene | Phenylacetylene (1.2) | Et₃N (2.0) | CuI (2 mol%) | DMF | 80 | 5 | 88 |
| 3 | 4-Iodotoluene | Phenylacetylene (1.2) | Et₃N (2.0) | CuI (2 mol%) | DMF | 80 | 3 | 96 |
| 4 | 4-Iodoanisole | Phenylacetylene (1.2) | Et₃N (2.0) | CuI (2 mol%) | DMF | 80 | 3 | 94 |
| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene (1.2) | Et₃N (2.0) | CuI (2 mol%) | DMF | 80 | 4 | 91 |
Experimental Protocol for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), copper(I) iodide (0.02 mmol, 2 mol%), and [Pd(TMHD)₂] (0.01 mmol, 1 mol%).
-
Add DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Cyanation of Aryl Halides
The introduction of a nitrile group into an aromatic ring is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. [Pd(TMHD)₂] has been shown to effectively catalyze the cyanation of aryl halides.
Quantitative Data Summary for Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₄[Fe(CN)₆] (0.5) | DMF | 140 | 12 | 90 |
| 2 | Bromobenzene | K₄[Fe(CN)₆] (0.5) | DMF | 140 | 18 | 85 |
| 3 | 4-Iodotoluene | K₄[Fe(CN)₆] (0.5) | DMF | 140 | 12 | 92 |
| 4 | 4-Iodoanisole | K₄[Fe(CN)₆] (0.5) | DMF | 140 | 12 | 88 |
| 5 | 1-Bromo-4-nitrobenzene | K₄[Fe(CN)₆] (0.5) | DMF | 140 | 16 | 82 |
Experimental Protocol for Cyanation of Aryl Halides
-
In a glovebox, charge a reaction vessel with the aryl halide (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 mmol), and [Pd(TMHD)₂] (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction's progress using GC or TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Experimental Workflow for Cyanation
Caption: General workflow for the cyanation of aryl halides using [Pd(TMHD)₂].
Safety and Handling
2,2,6,6-Tetramethyl-3,5-heptanedione and its metal complexes should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific compound.
Conclusion
The use of 2,2,6,6-tetramethyl-3,5-heptanedione as a ligand for palladium catalysis offers a robust and efficient method for several key cross-coupling reactions. The resulting [Pd(TMHD)₂] complex is an air-stable and versatile catalyst that provides good to excellent yields across a range of substrates for Suzuki-Miyaura, Heck, Sonogashira, and cyanation reactions. The protocols and data presented here provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this catalytic system in their work.
References
Application Notes and Protocols for the Quantification of 2,2,6,6-Tetramethyloctane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 2,2,6,6-tetramethyloctane-3,5-dione in biological matrices. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) due to the compound's volatility. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also presented.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the sensitive and selective quantification of this compound.
Experimental Protocol: GC-MS Analysis
Objective: To quantify this compound in plasma samples.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Autosampler for automated injection.
Materials:
-
Solvents: HPLC-grade hexane, ethyl acetate, and methanol.
-
Reagents: Anhydrous sodium sulfate.
-
Internal Standard (IS): 2,2,4,4-Tetramethyl-3-pentanone or a structurally similar compound not present in the matrix.
-
Sample Matrix: Blank human plasma.
Chromatographic Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined by analysis of a pure standard (e.g., molecular ion or a major fragment) |
| Qualifier Ions | To be determined by analysis of a pure standard (e.g., two other characteristic fragments) |
Sample Preparation: Liquid-Liquid Extraction (LLE) [2][3][4][5]
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Data Presentation: GC-MS Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria based on FDA and ICH guidelines.[6][7][8][9][10][11][12][13]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | To be determined based on expected concentrations |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Analyte stable under tested conditions (e.g., freeze-thaw, bench-top) |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method can be used as an alternative when GC-MS is not available, although it may be less sensitive.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound in a non-complex matrix or after extensive cleanup.
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Autosampler.
Materials:
-
Solvents: HPLC-grade acetonitrile and water.
-
Internal Standard (IS): A structurally similar compound with a UV chromophore.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14][15] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by UV scan of a pure standard (likely in the range of 220-280 nm due to the carbonyl groups) |
Sample Preparation: Solid-Phase Extraction (SPE) [16][17][18][19]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Data Presentation: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | To be determined |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | Analyte peak is well-resolved from other components |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflows
Caption: Workflow for GC-MS sample preparation.
Caption: Workflow for HPLC-UV sample preparation.
Logical Relationships
Caption: Decision tree for analytical method selection.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Liquid-liquid extraction [scioninstruments.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid Phase Extraction Explained [scioninstruments.com]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Preparation of 2,2,6,6-Tetramethyloctane-3,5-dione Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of solutions is a fundamental prerequisite for reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the preparation of solutions of 2,2,6,6-Tetramethyloctane-3,5-dione, a beta-diketone of interest in various chemical and pharmaceutical research areas.
This guide outlines the necessary physicochemical properties, recommended solvents, and step-by-step procedures for preparing stock and working solutions. Additionally, it includes safety precautions and data presentation to ensure safe handling and accurate documentation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for proper handling and solution preparation. Key properties for this compound are summarized in the table below. While specific experimental data for this exact compound is limited, properties have been estimated based on its chemical structure and data from the closely related and structurally similar compound, 2,2,6,6-tetramethyl-3,5-heptanedione.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem[1] |
| Molecular Weight | 198.30 g/mol | PubChem[1] |
| Physical State | Liquid (presumed) | Inferred from analog |
| Color | Colorless to slightly yellow (presumed) | Inferred from analog[2][3][4] |
| Solubility | Soluble in alcohols and organic solvents; Insoluble in water. | Inferred from analog[2][5] |
| Storage | Inert atmosphere, 2-8°C | BLDpharm[6] |
Recommended Solvents and General Guidance
Based on the expected "like dissolves like" principle and data from its structural analog, this compound is anticipated to be readily soluble in a range of common organic solvents. Its nonpolar alkyl chains and the ketone functional groups suggest good solubility in moderately polar to nonpolar solvents.
Recommended Solvents:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Hydrocarbons: Hexanes, Toluene (less polar, may require sonication)
-
Other Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
General Recommendations:
-
Always use anhydrous grade solvents, especially if the prepared solution is to be used in moisture-sensitive reactions.
-
The choice of solvent should be guided by the specific requirements of the downstream application (e.g., reaction compatibility, cell toxicity).
-
For quantitative applications, it is crucial to use volumetric flasks and calibrated pipettes to ensure accuracy.
-
Solutions of beta-diketones may be susceptible to degradation over time. It is recommended to prepare fresh solutions for optimal results or store them under an inert atmosphere at low temperatures for short periods.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (e.g., 100 mM in Ethanol)
This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
10 mL Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Sonication bath (optional)
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 198.30 g/mol
-
Desired Concentration (C) = 100 mM = 0.1 mol/L
-
Volume (V) = 10 mL = 0.01 L
-
Mass (m) = C x V x MW = 0.1 mol/L x 0.01 L x 198.30 g/mol = 0.1983 g (198.3 mg)
-
-
Weighing:
-
Tare a clean, dry beaker on an analytical balance.
-
Carefully weigh approximately 198.3 mg of this compound into the beaker. Record the exact mass.
-
-
Dissolution:
-
Add a small amount of anhydrous ethanol (e.g., 5-7 mL) to the beaker containing the compound.
-
Gently swirl the beaker to dissolve the compound. A magnetic stirrer can be used for more efficient mixing.
-
If dissolution is slow, the beaker can be placed in a sonication bath for a few minutes.
-
-
Final Volume Adjustment:
-
Once the compound is completely dissolved, carefully transfer the solution to a 10 mL volumetric flask.
-
Rinse the beaker with a small amount of anhydrous ethanol and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add anhydrous ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a labeled, airtight container.
-
For short-term storage, keep at 2-8°C, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Protocol 2: Preparation of a Working Solution (e.g., 1 mM from a 100 mM Stock)
This protocol describes the preparation of a 1 mM working solution from the 100 mM stock solution prepared in Protocol 1.
Materials:
-
100 mM stock solution of this compound in ethanol
-
Anhydrous Ethanol
-
10 mL Volumetric flask
-
Calibrated micropipettes
Procedure:
-
Calculate the required volume of stock solution:
-
Initial Concentration (C₁) = 100 mM
-
Final Concentration (C₂) = 1 mM
-
Final Volume (V₂) = 10 mL
-
Initial Volume (V₁) = (C₂ x V₂) / C₁ = (1 mM x 10 mL) / 100 mM = 0.1 mL (100 µL)
-
-
Dilution:
-
Using a calibrated micropipette, transfer 100 µL of the 100 mM stock solution into a 10 mL volumetric flask.
-
Add anhydrous ethanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
-
Use:
-
The 1 mM working solution is now ready for use in your experiments. It is recommended to prepare working solutions fresh on the day of the experiment.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Visualizing the Workflow
The general workflow for preparing solutions of this compound can be visualized as a straightforward process from initial calculations to the final prepared solutions.
Figure 1. A flowchart illustrating the sequential steps for the preparation of both stock and working solutions of this compound.
References
- 1. This compound | C12H22O2 | CID 18668031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,2,6,6-Tetramethylheptane-3,5-dione|lookchem [lookchem.com]
- 4. 2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONE manufacturers and suppliers in india [chemicalbook.com]
- 5. 2,2,6,6-tetramethyl-3,5-heptane dione, 1118-71-4 [thegoodscentscompany.com]
- 6. 78579-61-0|this compound|BLD Pharm [bldpharm.com]
Solvent selection for experiments with 2,2,6,6-Tetramethyloctane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of solvents for experiments involving 2,2,6,6-tetramethyloctane-3,5-dione, a versatile β-diketone ligand. The information presented here is crucial for the successful design and execution of syntheses, particularly for the formation of metal complexes relevant to drug development and delivery.
Solvent Selection for this compound
This compound, a β-diketone, exhibits solubility characteristics typical for its class, favoring less polar environments. Its solubility is a critical factor in synthetic procedures, influencing reaction kinetics, yield, and purity of the final product.
General Solubility Profile:
Data on Solvent Properties and Compatibility:
| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Notes |
| Hexane | C₆H₁₄ | Apolar, Aprotic | High | Excellent for dissolving the ligand; may be used for recrystallization. |
| Toluene | C₇H₈ | Apolar, Aprotic | High | Good for dissolving the ligand at room and elevated temperatures. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar, Aprotic | High | A versatile solvent for both the ligand and many metal precursors. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar, Aprotic | High | Good for dissolving the ligand and can coordinate to metal centers. |
| Acetone | C₃H₆O | Polar, Aprotic | Soluble[1] | A common solvent for reactions and cleaning. |
| Ethanol | C₂H₅OH | Polar, Protic | Soluble[1][2] | Often used in the synthesis of metal-diketonate complexes.[2] |
| Methanol | CH₃OH | Polar, Protic | Moderately Soluble | Can be used, but solubility might be lower than in ethanol. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar, Aprotic | Soluble | A strong solvent, useful for dissolving a wide range of compounds. |
| Water | H₂O | Polar, Protic | Insoluble[1] | The compound is not soluble in water. |
Experimental Protocols
The following is a detailed protocol for the synthesis of a lanthanide complex using a β-diketone ligand, adapted for this compound. This procedure is a general guideline and may require optimization for specific lanthanide metals.
Protocol: Synthesis of a Europium(III) Complex with this compound
Objective: To synthesize Tris(2,2,6,6-tetramethyloctane-3,5-dionato)europium(III).
Materials:
-
This compound (TMOD)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Ligand Deprotonation:
-
In a 100 mL round-bottom flask, dissolve 3.0 mmol of this compound in 30 mL of absolute ethanol with stirring.
-
In a separate beaker, prepare a 1.0 M solution of sodium hydroxide in ethanol.
-
Slowly add 3.0 mL of the 1.0 M ethanolic NaOH solution (3.0 mmol) dropwise to the ligand solution while stirring at room temperature.
-
Continue stirring for 30 minutes to ensure complete deprotonation of the β-diketone.
-
-
Complexation Reaction:
-
In a separate 50 mL beaker, dissolve 1.0 mmol of Europium(III) chloride hexahydrate in 10 mL of absolute ethanol.
-
Slowly add the ethanolic solution of EuCl₃·6H₂O to the deprotonated ligand solution with vigorous stirring.
-
A precipitate of the europium complex should begin to form.
-
Attach a reflux condenser to the reaction flask and heat the mixture to a gentle reflux for 2 hours.
-
-
Isolation and Purification of the Product:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Wash the solid with deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 60 °C for 4 hours.
-
-
Characterization:
-
The final product, Tris(2,2,6,6-tetramethyloctane-3,5-dionato)europium(III), can be characterized by techniques such as melting point determination, FT-IR spectroscopy (to observe the coordination of the diketonate to the metal), and fluorescence spectroscopy (to confirm the luminescent properties of the europium complex).
-
Visualizations
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for experiments with this compound.
Caption: A workflow for solvent selection in experiments with this compound.
General Workflow for Biological Activity Screening
As specific signaling pathway information for this compound is not established, the following diagram presents a general workflow for the initial biological screening of a newly synthesized metal complex derived from it, a common practice in drug development.
Caption: A general workflow for the biological evaluation of a novel metal complex.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyloctane-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,2,6,6-Tetramethyloctane-3,5-dione.
Troubleshooting Guide
Low or no product yield is a common challenge in the synthesis of sterically hindered β-diketones like this compound. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Steric hindrance impeding the classical Claisen condensation reaction. | Employ a directed acylation of a pre-formed enolate. This method is often more successful for sterically demanding substrates. |
| Inappropriate base selection, leading to incomplete enolate formation or side reactions. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂). The choice of base is critical to drive the reaction to completion. | |
| Presence of moisture or protic solvents, which can quench the enolate intermediate. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Unfavorable reaction temperature. | Optimize the reaction temperature. A suggested range is between 20-60°C. Lower temperatures may slow the reaction, while higher temperatures could promote side reactions. | |
| Presence of Multiple Products (Low Purity) | Competing self-condensation of the starting ester or ketone. | Use one reactant in excess to favor the desired cross-condensation. For instance, using an excess of the acylating agent when reacting with a ketone enolate. |
| O-acylation competing with the desired C-acylation of the enolate. | The choice of solvent and counter-ion can influence the C/O acylation ratio. Non-polar solvents and magnesium enolates tend to favor C-acylation. | |
| Hydrolysis of the ester starting material or the β-diketone product during workup. | Perform the aqueous workup under neutral or slightly acidic conditions and minimize the exposure time. | |
| Difficult Purification | Close boiling points of the product and unreacted starting materials or byproducts. | Employ fractional distillation under reduced pressure or column chromatography with a suitable stationary and mobile phase to separate the components. |
| Formation of a stable metal chelate with the β-diketone product. | During workup, use a dilute acid wash to break up any metal chelates that may have formed with the cation from the base. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: Due to significant steric hindrance, the classical Claisen condensation of two esters is often inefficient. A more robust method is the acylation of a ketone enolate. Specifically, the reaction of the enolate of 3,3-dimethyl-2-butanone (pinacolone) with an acylating agent like pivaloyl chloride or methyl pivalate in the presence of a strong base is a more effective approach.
Q2: Which base should I use for the synthesis?
A2: Strong, non-nucleophilic bases are recommended to ensure complete deprotonation of the ketone to form the enolate. Sodium hydride (NaH), sodium amide (NaNH₂), and sodium tert-butoxide are suitable choices. The base should be used in stoichiometric amounts as it is consumed during the reaction.
Q3: What are the critical reaction conditions to control?
A3: The reaction is highly sensitive to moisture. Therefore, using anhydrous solvents (such as THF, diethyl ether, or DMF) and maintaining an inert atmosphere are crucial. The reaction temperature should be carefully controlled, typically in the range of 20-60°C, to balance the reaction rate and minimize side reactions. Reaction times can be lengthy, ranging from 8 to 48 hours.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
Q5: What are the expected side products and how can I minimize them?
A5: The primary side reaction is the self-condensation of the starting ketone. Using the acylating agent in excess can help to minimize this. Another potential issue is O-acylation of the enolate, leading to an enol ester byproduct. The choice of reaction conditions, particularly the solvent and the cation of the enolate, can influence the ratio of C- to O-acylation.
Experimental Protocols
Key Experiment: Acylation of a Ketone Enolate
This protocol is based on general procedures for the synthesis of sterically hindered β-diketones and a patented method for a closely related compound.
Materials:
-
3,3-dimethyl-2-butanone (pinacolone)
-
Methyl pivalate (or pivaloyl chloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas.
-
Base Addition: Under a positive pressure of nitrogen or argon, add sodium hydride (1.1 equivalents) to the flask, followed by anhydrous THF.
-
Enolate Formation: Slowly add a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH at room temperature. The mixture may be gently heated (to approx. 40-50°C) to facilitate the formation of the sodium enolate.
-
Acylation: Once the enolate formation is complete (evolution of hydrogen gas ceases), cool the mixture to 0°C. Slowly add methyl pivalate (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (or maintain at a specific temperature between 40-60°C) for 8-48 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow addition of water or ethanol. Dilute the mixture with water and acidify with 1M HCl to a pH of ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the desired β-diketone. The data is illustrative and based on general principles of Claisen-type condensations.
Table 1: Effect of Base on Product Yield
| Base | pKa of Conjugate Acid | Typical Solvent | Relative Yield | Notes |
| Sodium Ethoxide | ~16 | Ethanol | Low to Moderate | Can lead to transesterification if the ester is not an ethyl ester. |
| Sodium tert-butoxide | ~18 | THF, t-BuOH | Moderate to High | Good for generating enolates from ketones. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | High | Irreversibly deprotonates the ketone, driving the reaction forward. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | High | Very strong, non-nucleophilic base, but needs to be prepared fresh. |
Table 2: Influence of Reaction Temperature and Time on Yield
| Temperature (°C) | Reaction Time (hours) | Expected Yield | Potential Issues |
| 20-25 (Room Temp) | 24-48 | Moderate | Slow reaction rate. |
| 40-50 | 12-24 | Good to High | Optimal balance of rate and selectivity. |
| 60-70 (Reflux in THF) | 8-16 | Moderate to High | Increased potential for side reactions. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyloctane-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,6,6-Tetramethyloctane-3,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing β-diketones like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester and a ketone.[1][2] For the synthesis of this compound, this would typically involve the reaction of a pivalic acid ester (e.g., methyl pivalate) or pivaloyl chloride with 3,3-dimethyl-2-pentanone (also known as ethyl tert-butyl ketone).
Q2: What are the main challenges in the synthesis of this sterically hindered β-diketone?
A2: The primary challenges stem from the steric hindrance of the reactants. The bulky tert-butyl groups can impede the approach of the nucleophilic enolate to the electrophilic carbonyl carbon, potentially leading to lower yields and slower reaction rates.[3][4][5] Common issues include incomplete reaction, low yield, and the formation of side products.
Q3: What are the potential side reactions that can lower the yield?
A3: Several side reactions can compete with the desired Claisen condensation, reducing the overall yield:
-
Self-condensation of the ketone: 3,3-dimethyl-2-pentanone can react with itself in an aldol-type reaction, although this is generally less favorable than the Claisen condensation.
-
O-acylation: The enolate of the ketone can be acylated on the oxygen atom instead of the carbon atom, leading to the formation of a vinyl ester byproduct.
-
Reaction with the solvent: If the solvent is not inert, it may react with the strong base or the reactive intermediates.
Q4: How can I purify the final product?
A4: Purification of β-diketones can often be achieved through distillation or column chromatography. One effective method for separating the product from unreacted starting materials and byproducts is to form a copper(II) chelate of the β-diketone. This can be done by treating the crude product with a solution of copper(II) acetate. The resulting copper complex can be isolated and then decomposed to yield the pure β-diketone.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH2). Ensure the base is fresh and properly handled to avoid deactivation by moisture. Using stronger bases often increases the yield.[2] |
| Low reaction temperature. | While some reactions are performed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to overcome the activation energy, especially with sterically hindered substrates. | |
| Poor quality of starting materials. | Ensure that the ester, ketone, and solvent are pure and anhydrous. Moisture can quench the strong base and inhibit the reaction. | |
| Formation of a Significant Amount of Byproducts | Self-condensation of the ketone. | Add the ketone slowly to the mixture of the ester and the base to maintain a low concentration of the enolate and favor the reaction with the ester. |
| O-acylation is favored over C-acylation. | The choice of solvent and counter-ion can influence the C/O acylation ratio. Non-coordinating solvents may favor C-acylation. For sterically hindered substrates, using an acid chloride (pivaloyl chloride) instead of an ester as the electrophile has been shown to be more selective and can lead to higher yields.[3][4][5] | |
| Reaction Stalls Before Completion | Insufficient amount of base. | The Claisen condensation requires a stoichiometric amount of base because the product β-diketone is acidic and will be deprotonated by the base, driving the equilibrium towards the product. |
| Reversibility of the reaction. | Ensure that a full equivalent of a strong base is used to deprotonate the product and shift the equilibrium. |
Experimental Protocols
General Protocol for the Synthesis of Sterically Hindered β-Diketones (Adapted from Crossman et al., 2019)
This protocol describes a general method for the synthesis of sterically hindered β-diketones using an acid chloride as the electrophile, which has been shown to be effective for such substrates.[3][4][5]
Reactants:
-
Pivaloyl chloride (electrophile)
-
3,3-Dimethyl-2-pentanone (nucleophile precursor)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
Procedure:
-
Preparation of the Ketone Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
-
Condensation Reaction:
-
Cool the enolate solution to 0 °C.
-
Slowly add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous THF to the enolate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Bases for Claisen Condensation
| Base | Typical Solvent | Advantages | Disadvantages | Reference |
| Sodium Hydride (NaH) | THF, Diethyl ether | Strong, non-nucleophilic, drives the reaction to completion. | Highly reactive with water and protic solvents. | [2] |
| Sodium Amide (NaNH2) | Liquid Ammonia, Toluene | Very strong base, can improve yields. | Can be difficult to handle; liquid ammonia requires low temperatures. | [2] |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, commonly used. | Can lead to transesterification if the ester is not an ethyl ester. | [1] |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base, useful for directed condensations. | Requires low temperatures (-78 °C) for its preparation and use. | [6] |
Table 2: Comparison of Electrophiles for the Synthesis of Sterically Hindered β-Diketones
| Electrophile | Typical Reaction Conditions | Reported Yield (for similar systems) | Advantages | Disadvantages | Reference |
| Methyl Pivalate | NaH in THF, reflux | Moderate | Readily available. | Can be less reactive than the acid chloride, leading to lower yields with hindered ketones. | [7] |
| Pivaloyl Chloride | NaH in THF, 0 °C to RT | High (e.g., 90% for DPM) | More reactive, leading to higher yields and selectivity for C-acylation with hindered substrates. | More sensitive to moisture. | [3][4][5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpras.com [ijpras.com]
- 7. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2,6,6-Tetramethyloctane-3,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2,6,6-Tetramethyloctane-3,5-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete Claisen condensation reaction. | - Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride, LDA).- Use an appropriate solvent, such as THF.[1] - Drive the reaction to completion by removing the alcohol byproduct. |
| Side reactions, such as self-condensation of the starting ketone or ester. | - Use a crossed Claisen condensation approach where one ester partner cannot enolize.[2][3] | |
| Product is a Yellow Oil | Presence of colored impurities. | - Purify via formation of the copper(II) chelate, followed by decomposition.[1] - Perform column chromatography on silica gel. |
| Difficulty in Vacuum Distillation | Bumping or inconsistent boiling. | - Ensure a stable vacuum is achieved before heating.- Use a Vigreux column for better fractionation.- Employ a magnetic stir bar or boiling chips for smooth boiling. |
| Product decomposition at high temperatures. | - Use a high-vacuum pump to lower the boiling point.- A similar compound, 2,2,6,6-tetramethyl-3,5-heptanedione, distills at 72-73 °C/6 mmHg, suggesting a similar range for the target molecule. | |
| Oiling Out During Recrystallization | The solvent is too nonpolar, or the cooling rate is too fast. | - Add a more polar co-solvent (e.g., a small amount of ethyl acetate to a hexane solution) until the solution becomes slightly cloudy, then heat to dissolve and cool slowly.- Try a different solvent system, such as methanol/water or acetone/water. |
| Poor Separation in Column Chromatography | Incorrect eluent polarity. | - For nonpolar compounds like this, start with a nonpolar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding small amounts of ethyl acetate or diethyl ether.[4] - Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system. |
| Tailing of the product spot on TLC and column. | - Add a small amount (0.5-1%) of a neutralizer to the eluent, such as triethylamine, if the silica gel is slightly acidic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Claisen condensation?
A1: Common impurities include unreacted starting materials (e.g., the starting ketone and ester) and byproducts from the self-condensation of the starting materials.[2][5]
Q2: Which purification technique is most suitable for achieving high purity?
A2: A combination of techniques is often best. Vacuum distillation is effective for removing non-volatile impurities. For removing structurally similar impurities, formation of the copper(II) chelate followed by decomposition, or column chromatography, can provide high purity.[1]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Purity can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of impurity signals and the clean signals of the purified product.
Q4: What is the principle behind purification via copper chelate formation?
A4: β-Diketones readily form stable, often crystalline, chelate complexes with copper(II) ions. These complexes can be precipitated from the reaction mixture, leaving soluble impurities behind. The purified chelate is then isolated and decomposed, typically with a strong acid or a chelating agent like EDTA, to regenerate the pure β-diketone.[1][6]
Q5: Are there any safety precautions I should take when purifying this compound?
A5: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing vacuum distillation, use a safety screen. Handle all organic solvents and reagents with care, consulting their Safety Data Sheets (SDS) for specific hazards.
Experimental Protocols
Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and solvents from the crude product.
Methodology:
-
Assemble a vacuum distillation apparatus with a short Vigreux column and a receiving flask. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
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Slowly and carefully apply a vacuum. A pressure of 1-10 mmHg is recommended.
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Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
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Collect the fraction that distills at a constant temperature. Based on the boiling point of the similar compound 2,2,6,6-tetramethyl-3,5-heptanedione (72-73 °C at 6 mmHg), the target compound is expected to distill in a similar range.
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Discontinue the distillation once the temperature begins to rise or fall significantly, or when only a small residue remains.
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Analyze the purity of the collected fraction by GC-MS or NMR.
Purification via Copper(II) Chelate Formation
This method is effective for separating the β-diketone from other carbonyl-containing impurities.
Methodology:
-
Dissolve the crude this compound in a suitable solvent such as ethanol or a mixture of water and ethyl acetate.
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Prepare a saturated aqueous solution of copper(II) acetate.
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Slowly add the copper(II) acetate solution to the solution of the crude β-diketone with vigorous stirring. A precipitate of the copper(II) bis(2,2,6,6-tetramethyloctane-3,5-dionato) complex should form.[1]
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Stir the mixture for 1-2 hours at room temperature to ensure complete complexation.
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Collect the solid copper chelate by filtration and wash it with water and then with a small amount of cold ethanol to remove any remaining impurities.
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Suspend the purified copper chelate in a biphasic system of ethyl acetate and 1M hydrochloric acid.
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Stir the mixture vigorously until the blue/green color of the copper complex disappears from the organic layer, and the aqueous layer becomes colored with the copper salt.
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Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the purified this compound.
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Assess the purity by GC-MS or NMR.
Purification by Flash Column Chromatography
This technique is useful for separating the product from impurities with different polarities.
Methodology:
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Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 100% hexanes). The amount of silica gel should be about 50-100 times the weight of the crude product for good separation.
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Dissolve the crude this compound in a minimal amount of a low-polarity solvent like dichloromethane or the eluent itself.
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Carefully load the sample onto the top of the silica gel bed.
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Begin eluting the column with a nonpolar solvent such as hexanes.[4]
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Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate in small increments (e.g., from 0% to 2% to 5% ethyl acetate in hexanes).
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Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Confirm the purity of the final product by GC-MS or NMR.
Troubleshooting Workflow
Caption: Purification troubleshooting workflow.
References
Side reactions to avoid when using 2,2,6,6-Tetramethyloctane-3,5-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,6,6-Tetramethyloctane-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The most prevalent side reactions include enolization and undesired enolate reactions, C-C bond cleavage under harsh conditions, and reactions with unintentional nucleophiles. The sterically hindered nature of the molecule can also lead to incomplete or slow reactions.
Q2: How can I minimize the formation of enolate-derived byproducts?
A2: To minimize enolate formation, it is crucial to control the pH of your reaction. Avoid strongly basic conditions unless the enolate is your desired reactive intermediate. Using aprotic solvents can also help to favor the keto tautomer.
Q3: My reaction is proceeding very slowly. What can I do to improve the reaction rate?
A3: The significant steric hindrance from the t-butyl groups in this compound can impede the approach of reactants. To overcome this, you can try increasing the reaction temperature, prolonging the reaction time, or utilizing smaller, more reactive reagents.
Q4: I am observing degradation of my starting material and low yields. What could be the cause?
A4: Degradation of β-diketones can occur under harsh acidic or basic conditions, or at elevated temperatures, leading to cleavage of the carbon-carbon bond between the two carbonyl groups.[1][2] Employing milder reaction conditions is advisable. If the reaction requires harsh conditions, consider protecting one of the carbonyl groups.
Q5: How can I prevent unwanted reactions with nucleophiles at the carbonyl carbons?
A5: The electrophilic carbonyl carbons are susceptible to nucleophilic attack. If you have other nucleophilic species present in your reaction mixture, you can use your desired nucleophile in excess to competitively inhibit side reactions. Alternatively, protection of the carbonyl groups is a viable strategy if you intend to perform reactions at other sites on the molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Presence of unexpected byproducts | Enolate Formation and Subsequent Reaction: The β-diketone has likely formed an enolate which is reacting with other electrophiles in the mixture.[3][4] | - Maintain neutral or slightly acidic conditions if enolate formation is not desired.- Use a non-nucleophilic base if deprotonation is necessary for your desired reaction pathway.- Choose an aprotic solvent to disfavor the enol tautomer. |
| Low or incomplete conversion | Steric Hindrance: The bulky t-butyl groups are preventing efficient reaction at the carbonyl centers. | - Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier.- Extend the reaction time to allow for a higher conversion.- If possible, substitute a key reagent with a smaller, less sterically hindered alternative. |
| Product degradation or low mass balance | Cleavage of the Diketone: The reaction conditions (e.g., strong acid/base, high temperature) are too harsh, causing the C-C bond between the carbonyls to break.[1][2] | - Screen for milder reaction conditions (e.g., lower temperature, weaker acid/base).- Consider a synthetic route that involves protecting one of the carbonyl groups before subjecting the molecule to harsh conditions. |
| Formation of multiple products from an unsymmetrical β-diketone | Lack of Regioselectivity: Reactions involving unsymmetrical β-diketones can lead to a mixture of regioisomers. | - Employ a directing group to favor reaction at one carbonyl over the other.- Utilize a catalyst or reaction conditions known to promote high regioselectivity in β-diketone reactions. |
Experimental Protocols
General Protocol for a Base-Mediated Alkylation (to be adapted)
This protocol provides a general framework for an alkylation reaction, a common transformation for β-diketones. This is a generalized procedure and must be optimized for your specific substrate and alkylating agent.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) and add a non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) dropwise. Stir the mixture for a predetermined time to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting side reactions.
Caption: Reaction pathways of this compound.
References
- 1. Emergent mechanistic diversity of enzyme-catalysed beta-diketone cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Transition Metal Organometallic (TMOD) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with transition metal organometallic complexes, with a focus on common cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of cross-coupling reactions.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Possible Causes and Solutions:
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Inactive Catalyst: The metal precursor or ligand may have degraded.
-
Solution: Use freshly opened catalyst and ligand, or purify/recrystallize existing stock. Consider if a pre-catalyst activation step is necessary.
-
-
Improper Solvent Choice: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.
-
Solution: Ensure the solvent is anhydrous and deoxygenated. Screen a range of solvents with different polarities (e.g., toluene, THF, dioxane, DMF).
-
-
Incorrect Base: The strength or solubility of the base can be critical.
-
Solution: The choice of base is highly dependent on the specific coupling reaction. For example, Suzuki couplings often use carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), while Buchwald-Hartwig aminations may require stronger, non-nucleophilic bases like NaOtBu or LHMDS.
-
-
Sub-optimal Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier, or excessive heat could be causing degradation.
-
Solution: Screen a range of temperatures. For example, start at room temperature and incrementally increase to the solvent's boiling point.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, such as homocoupling of the starting materials. How can I suppress these side reactions?
Answer: Byproduct formation, particularly homocoupling, often points to issues with the relative rates of the desired catalytic cycle versus off-cycle or competing reactions.
Strategies to Minimize Homocoupling:
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Adjust Stoichiometry: Modifying the ratio of your coupling partners can sometimes favor the desired cross-coupling pathway.
-
Ligand Modification: The electronic and steric properties of the ligand have a profound impact on the catalyst's reactivity and selectivity.
-
Solution: Switching to a bulkier or more electron-donating ligand can often suppress side reactions by sterically hindering the formation of homocoupled products or by promoting the desired reductive elimination step.
-
-
Lower Catalyst Loading: High catalyst concentrations can sometimes lead to an increase in side reactions.
-
Solution: Experiment with reducing the catalyst loading (e.g., from 2 mol% down to 0.5 mol%).
-
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathways that lead to byproducts.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my cross-coupling reaction?
A1: Ligand choice is critical and depends on the specific transformation. Generally, electron-rich and sterically hindered phosphine ligands are effective for many cross-coupling reactions as they promote oxidative addition and reductive elimination.
Common Ligand Classes for Cross-Coupling Reactions
| Ligand Type | Example(s) | Typical Applications | Key Characteristics |
| Monodentate Phosphines | PPh₃, P(tBu)₃ | Suzuki, Heck, Stille | Basic ligands, sterics can be tuned. |
| Bidentate Phosphines | dppf, Xantphos | Suzuki, Buchwald-Hartwig | Chelation effect enhances stability. Bite angle is a key parameter. |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Suzuki, Buchwald-Hartwig, Negishi | Highly active, sterically demanding biarylphosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Heck | Strong σ-donors, form very stable metal complexes. |
Q2: What is the role of the base in a Suzuki coupling, and how do I select the right one?
A2: In the Suzuki coupling, the base plays a crucial role in activating the organoboron species, making it competent for transmetalation to the palladium center. The choice of base can influence reaction rate and yield.
General Base Selection Guide for Suzuki Coupling
| Base | Strength | Solubility (in common organic solvents) | Common Use Cases |
| K₂CO₃ | Moderate | Low | Often used with aqueous solvent mixtures. |
| Cs₂CO₃ | Moderate | High | Good for challenging couplings due to higher solubility. |
| K₃PO₄ | Strong | Moderate | Effective for coupling with sterically hindered substrates. |
| NaOtBu | Very Strong | High | Can be too reactive for some substrates, may cause side reactions. |
Q3: My reaction is sensitive to air and moisture. What are the best practices for setting up an inert atmosphere?
A3: Many TMOD catalysts and reagents are sensitive to oxygen and water. Proper inert atmosphere techniques are essential for reproducibility.
Experimental Workflow for Inert Atmosphere Setup
Caption: A standard workflow for setting up a reaction under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (at least three cycles).
-
-
Solvent Addition:
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Add a degassed solvent mixture (e.g., toluene/water 4:1, 5 mL) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
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Reaction Execution:
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Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
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Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
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Workup and Purification:
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After completion, cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Conceptual Signaling Pathway: The Suzuki Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Degradation of 2,2,6,6-Tetramethyloctane-3,5-dione
Disclaimer: Detailed experimental data on the degradation pathways of 2,2,6,6-Tetramethyloctane-3,5-dione is limited in publicly available scientific literature. This guide provides general troubleshooting advice and proposed degradation pathways based on the known chemistry of β-diketones. The experimental protocols and data are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its β-diketone structure, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal degradation.
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Hydrolysis: The diketone can undergo cleavage of the C-C bond between the carbonyl groups, particularly under acidic or basic conditions. This would likely yield carboxylic acids and ketones.
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Oxidation: Oxidative cleavage can occur, potentially initiated by atmospheric oxygen or other oxidizing agents in the experimental system. This could lead to a variety of smaller acidic and neutral fragments.
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Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The initial step is often the dissociation of the O-H bond in the enol form, followed by C-C bond cleavage.[1]
Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis. What could be the cause?
A2: Unexpected peaks can arise from several sources:
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Degradation Products: The compound may be degrading under your experimental or storage conditions.
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Impurities: The initial sample may contain impurities.
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Contamination: Contamination from solvents, glassware, or the analytical instrument itself can introduce extraneous peaks.[2][3]
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Systematic Issues: For HPLC, issues like air bubbles in the mobile phase or detector problems can cause spurious peaks.[4] For GC-MS, leaks or column bleed can be a source of ghost peaks.[5][6]
Q3: My degradation study results are not reproducible. What factors should I investigate?
A3: Lack of reproducibility in degradation studies often points to subtle variations in experimental conditions. Key factors to control include:
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Temperature: Ensure consistent temperature control throughout the experiment.
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pH: Small changes in pH can significantly affect hydrolysis rates.
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Light Exposure: Photodegradation can be a factor for some compounds.
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Atmosphere: The presence of oxygen can influence oxidative degradation.
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Sample Preparation: Inconsistencies in sample preparation can lead to variable results.
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Mobile Phase Preparation (for HPLC): In reversed-phase chromatography, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[7]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Column overload- Active sites on the column- Improper mobile phase pH | - Reduce sample concentration- Use a different column or a guard column- Adjust mobile phase pH |
| Peak Fronting | - Column channeling- Sample solvent incompatible with mobile phase | - Replace the column- Dissolve the sample in the mobile phase |
| Baseline Noise/Drift | - Contaminated mobile phase- Air bubbles in the system- Detector lamp aging | - Prepare fresh, filtered mobile phase- Degas the mobile phase- Replace the detector lamp |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare mobile phase carefully (gravimetrically is best)- Use a column oven- Service the pump |
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| Ghost Peaks | - Carryover from previous injection- Contaminated syringe- Septum bleed | - Run a blank solvent injection- Clean or replace the syringe- Replace the septum with a high-quality, low-bleed version |
| Peak Broadening | - Too slow injection speed- Column contamination- Incorrect flow rate | - Use an autosampler for consistent, fast injections- Bake out or replace the column- Check and adjust the carrier gas flow rate |
| Poor Sensitivity | - Leak in the system- Contaminated ion source- Inefficient ionization | - Perform a leak check- Clean the ion source- Optimize MS parameters |
| Mass Spectrum Anomalies | - Co-eluting peaks- Background interference- Incorrect mass calibration | - Improve chromatographic separation- Check for background contamination- Recalibrate the mass spectrometer |
Hypothetical Degradation Data
Table 1: Hypothetical Hydrolytic Degradation of this compound at 50°C
| pH | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product A (%) | Major Degradation Product B (%) |
| 3.0 | 0 | 100 | 0 | 0 |
| 24 | 95.2 | 2.4 | 2.4 | |
| 48 | 90.1 | 4.9 | 5.0 | |
| 72 | 85.5 | 7.2 | 7.3 | |
| 7.0 | 0 | 100 | 0 | 0 |
| 24 | 99.8 | 0.1 | 0.1 | |
| 48 | 99.5 | 0.2 | 0.3 | |
| 72 | 99.2 | 0.4 | 0.4 | |
| 9.0 | 0 | 100 | 0 | 0 |
| 24 | 88.3 | 5.8 | 5.9 | |
| 48 | 77.9 | 11.0 | 11.1 | |
| 72 | 68.1 | 15.9 | 16.0 |
Table 2: Hypothetical Oxidative Degradation of this compound in the Presence of a Fenton-like Reagent
| Time (minutes) | Parent Compound Remaining (%) | Degradation Product C (%) | Degradation Product D (%) | Other Products (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 65.4 | 12.3 | 8.1 | 14.2 |
| 30 | 38.9 | 25.1 | 15.8 | 20.2 |
| 60 | 15.2 | 38.7 | 24.5 | 21.6 |
| 120 | 2.1 | 45.3 | 29.8 | 22.8 |
Experimental Protocols
Protocol 1: General Procedure for Studying Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to aqueous buffer solutions of different pH values (e.g., pH 3, 7, and 9) to achieve a final concentration of 10 µg/mL.
-
Incubation: Incubate the vials at a constant temperature (e.g., 50°C) in a water bath or incubator.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable reagent or by freezing the sample.
-
Analysis: Analyze the samples by a suitable method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and any degradation products.
Protocol 2: General Procedure for Monitoring Degradation by GC-MS
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.
-
Degradation Induction: Subject the solution to the desired degradation condition (e.g., exposure to UV light, addition of an oxidizing agent, or heating).
-
Sampling: At various time intervals, take an aliquot of the solution.
-
Derivatization (if necessary): For polar degradation products, derivatization (e.g., silylation) may be required to improve volatility and thermal stability for GC analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to achieve good separation of the parent compound and its degradation products.
-
MS Conditions: Operate the mass spectrometer in full scan mode to identify unknown degradation products by their mass spectra. Use selected ion monitoring (SIM) for accurate quantification if the degradation products are known.
-
-
Data Analysis: Identify degradation products by comparing their mass spectra to a library (e.g., NIST). Quantify the parent compound and its products by integrating the peak areas of their respective chromatograms.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for a degradation study.
References
- 1. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 5. books.rsc.org [books.rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. lcms.cz [lcms.cz]
How to resolve solubility issues with 2,2,6,6-Tetramethyloctane-3,5-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals when working with 2,2,6,6-Tetramethyloctane-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a sterically hindered β-diketone with a predominantly non-polar character. Consequently, it exhibits low solubility in aqueous solutions and is more readily soluble in organic solvents. Its solubility is influenced by the solvent's polarity, temperature, and the specific crystalline form of the compound.
Q2: Why is my this compound not dissolving in my chosen solvent?
A2: Several factors can contribute to dissolution problems:
-
Solvent Polarity: The polarity of your solvent may not be compatible with the non-polar nature of the compound.
-
Concentration: You may be attempting to dissolve the compound above its saturation point in the chosen solvent.
-
Temperature: Solubility is often temperature-dependent. Insufficient heat may limit dissolution.
-
Particle Size: Larger crystals have a smaller surface area, which can slow down the dissolution rate.
-
Purity: Impurities in the compound can affect its solubility characteristics.
Q3: Can I use this compound in aqueous buffers for biological assays?
A3: Direct dissolution in purely aqueous buffers is challenging due to the compound's low water solubility. However, it is possible to prepare stock solutions in a water-miscible organic solvent (e.g., DMSO or ethanol) and then dilute them into the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent does not adversely affect the biological assay. A preliminary solvent tolerance study is highly recommended.
Q4: How does the keto-enol tautomerism of β-diketones affect solubility?
A4: β-Diketones like this compound exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium can be influenced by the solvent. While this can affect reactivity and spectroscopic properties, its direct impact on gross solubility is complex and solvent-dependent. For practical purposes, considering the overall non-polar nature of the molecule is the primary guide for solvent selection.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide provides a systematic approach to resolving solubility issues.
Step 1: Solvent Selection
-
Initial Assessment: Based on the non-polar nature of the compound, start with common organic solvents.
-
Recommended Solvents: Consider solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, or chloroform.
-
Avoid: Initially avoid highly polar solvents like water or non-polar aliphatic hydrocarbons where solubility might be limited.
Step 2: Optimizing Dissolution Conditions
-
Heating: Gently warm the solvent while stirring to increase the rate of dissolution. Monitor the temperature to avoid solvent evaporation or compound degradation.
-
Sonication: Use a sonication bath to break down agglomerates and increase the surface area of the solid, facilitating faster dissolution.
-
Stirring/Agitation: Continuous stirring or agitation ensures that the solute is well-dispersated in the solvent, preventing saturation at the solid-liquid interface.
Step 3: Preparing Stock Solutions
-
For many applications, especially in drug development and biological research, preparing a concentrated stock solution in a suitable organic solvent is the most practical approach.
-
Recommended Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO or ethanol. This can then be serially diluted into your experimental medium.
Step 4: Addressing Persistent Solubility Issues
-
Co-solvents: If the compound needs to be in a predominantly aqueous environment, consider using a co-solvent system. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly add the aqueous buffer while vortexing.
-
pH Adjustment: For some β-diketones, adjusting the pH of the aqueous solution can influence solubility. However, due to the lack of easily ionizable groups in this compound, this is less likely to have a significant effect.
-
Micronization: If you are working with the solid compound, grinding it to a fine powder can increase the surface area and improve the dissolution rate.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility (mg/mL) | Qualitative Solubility |
| Water | < 0.1 | Insoluble |
| Methanol | 50 - 100 | Soluble |
| Ethanol | > 100 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Freely Soluble |
Disclaimer: The solubility data presented in this table are estimated values based on the chemical structure and general principles of solubility. Actual solubility may vary depending on experimental conditions. It is recommended to determine the solubility experimentally for your specific application.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 198.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Analytical balance
-
Calibrated micropipettes
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh out 1.983 mg of this compound.
-
Transfer the weighed compound to a clean, dry microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Serial Dilution into Aqueous Buffer
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Calibrated micropipettes
-
-
Procedure (for a final concentration of 10 µM):
-
Allow the 10 mM stock solution to thaw completely and come to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a fresh tube, add 999 µL of the aqueous buffer.
-
Add 1 µL of the 10 mM stock solution to the buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing, preventing precipitation.
-
The final concentration of DMSO in this solution is 0.1%. Ensure this concentration is compatible with your experimental system.
-
Mandatory Visualization
Caption: A flowchart for troubleshooting solubility issues.
Technical Support Center: TMOD Application in Cancer Research using G-Quadruplex Ligands
This guide provides troubleshooting advice and frequently asked questions for researchers using G-quadruplex (G4) ligands for Telomere Modulation (TMOD) in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Cytotoxicity Observed After Treatment with G4L-X
-
Question: I've treated my cancer cells with G4L-X, but I'm not seeing the expected levels of cell death. What could be the reason?
-
Answer: Several factors could contribute to low cytotoxicity. Consider the following:
-
Cell Line Specificity: The sensitivity to G4 ligands can vary significantly between different cancer cell lines. This could be due to differences in telomerase expression levels, the presence of alternative lengthening of telomeres (ALT) pathways, or variations in drug uptake and metabolism.[1]
-
Drug Concentration and Treatment Duration: The concentration of G4L-X or the duration of treatment may be insufficient. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Stability: Ensure that your G4L-X stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Telomerase Activity: Confirm that your cell line expresses sufficient telomerase.[2] Cells with very low or absent telomerase activity may be less susceptible to G4 ligand-induced telomere dysfunction.
-
Issue 2: Inconsistent Results in Telomerase Activity Assays (TRAP Assay)
-
Question: My TRAP assay results are showing jagged plots or are not reproducible. How can I troubleshoot this?
-
Answer: The TRAP assay can be sensitive to several variables. Here are some common issues and solutions:
-
Protein Lysate Quality: Ensure that the protein concentration is accurately measured and consistent across samples. Avoid repeated freeze-thaw cycles of the lysates.
-
Primer-Dimer Formation: Jagged plots can sometimes be a result of primer-dimer formation.[3] Using modified primers or optimizing PCR conditions can help mitigate this issue.[4][5]
-
Contamination: Telomerase is a potent enzyme, and even minor contamination can lead to false positives. Use dedicated pipettes and filter tips, and work in a clean environment.[3]
-
PCR Conditions: Optimize the annealing temperature and the number of PCR cycles. Too many cycles can lead to amplification of non-specific products.[3]
-
Issue 3: Difficulty in Detecting Telomere Shortening with TRF Analysis
-
Question: I'm not observing a significant change in telomere length after G4L-X treatment using Terminal Restriction Fragment (TRF) analysis. Why might this be?
-
Answer: Detecting telomere shortening can be challenging. Consider these points:
-
Timeframe: Significant telomere shortening may require multiple cell divisions to become apparent. Ensure your treatment duration is adequate for several population doublings.
-
Incomplete DNA Digestion: Incomplete digestion of genomic DNA can interfere with the telomere signal.[6] Ensure complete digestion by using a sufficient amount of restriction enzymes and incubating for the recommended time.[6]
-
Resolution of Gel Electrophoresis: Use a low-percentage agarose gel and run it at a low voltage for a longer duration to achieve better separation of large DNA fragments.[6]
-
Issue 4: High Background in Annexin V/PI Apoptosis Assays
-
Question: I'm observing a high percentage of apoptotic cells in my untreated control group. What could be causing this?
-
Answer: High background in apoptosis assays can be due to several factors:
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells can undergo spontaneous apoptosis.[7]
-
Harsh Cell Handling: Excessive pipetting or harsh trypsinization can damage the cell membrane, leading to false positives.[7][8]
-
Reagent Concentration: Titrate the concentrations of Annexin V and Propidium Iodide (PI) to find the optimal staining concentrations for your cell type.[9][10]
-
Quantitative Data Summary
The following table summarizes typical quantitative data that might be generated in experiments using a G4 ligand like G4L-X.
| Parameter | Cell Line A (High Telomerase) | Cell Line B (Low Telomerase) | Untreated Control |
| G4L-X IC50 (µM) | 5 | 25 | N/A |
| Telomerase Activity (% Inhibition) | 85 | 30 | 0 |
| Average Telomere Length (kb) after 14 days | 4.5 | 7.8 | 8.2 |
| Apoptosis Rate (% Annexin V+) after 72h | 60 | 15 | <5 |
Experimental Protocols
1. TRAP (Telomeric Repeat Amplification Protocol) Assay
This protocol is for measuring telomerase activity.
-
Cell Lysate Preparation:
-
Harvest 1x10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
-
Add 2 µg of protein lysate to each reaction tube.
-
Incubate at 25°C for 30 minutes for telomerase extension.
-
Add the ACX reverse primer.
-
Perform PCR amplification.
-
Analyze the products on a polyacrylamide gel.
-
2. TRF (Terminal Restriction Fragment) Analysis
This protocol is for measuring average telomere length.
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.
-
Restriction Digestion: Digest 10 µg of genomic DNA with a cocktail of frequent-cutter restriction enzymes (e.g., HinfI and RsaI) that do not cut in the telomeric repeats.
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose gel at a low voltage for 16-20 hours.
-
Southern Blotting: Transfer the DNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a digoxigenin (DIG)-labeled telomeric probe.
-
Detection: Detect the probe using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
-
Analysis: Determine the average telomere length by comparing the signal distribution to a known DNA ladder.
3. Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Preparation: Harvest cells after G4L-X treatment, including the supernatant, and wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[9]
Signaling Pathways and Workflows
Caption: Signaling pathway of G4L-X induced apoptosis.
Caption: General experimental workflow for TMOD studies.
Caption: Troubleshooting logic for low cytotoxicity.
References
- 1. Treating Cancer by Targeting Telomeres and Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Increased sensitivity and reproducibility of TRAP assay by avoiding direct primers interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2,6,6-Tetramethyloctane-3,5-dione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from 2,2,6,6-tetramethyloctane-3,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via Claisen condensation?
A1: The most common impurities originating from the Claisen condensation of methyl pivalate and pinacolone include:
-
Unreacted Starting Materials: Methyl pivalate and pinacolone (tert-butyl methyl ketone).
-
Self-Condensation Products: Side-reactions may lead to the formation of self-condensation products of pinacolone.
-
Solvent Residues: Depending on the solvent used in the synthesis (e.g., toluene, DMF), residual amounts may remain in the crude product.[1]
-
Base-Related Impurities: Residual base (e.g., sodium methoxide, potassium tert-butoxide) or its salts formed during neutralization.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are:
-
Vacuum Distillation: Effective for removing non-volatile impurities and unreacted starting materials with different boiling points.
-
Recrystallization: A suitable method if the compound is a solid at room temperature or can be solidified at low temperatures.
-
Copper Complex Formation: This is a highly selective method for purifying β-diketones. The diketone forms a stable copper(II) complex that can be isolated, washed, and then decomposed to yield the pure product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and identify impurities by characteristic signals.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Yellowish or brownish color in the purified product. | Presence of colored impurities or degradation products. | Purify via the copper complex formation method, which is often effective in removing colored impurities. Alternatively, perform fractional vacuum distillation. |
| Low yield after purification. | Product loss during multiple purification steps. | Optimize the purification protocol. For distillation, ensure the vacuum is stable and the collection fractions are narrow. For recrystallization, choose a solvent system that provides good recovery. The copper complex method generally offers high recovery. |
| Presence of starting materials in the final product. | Incomplete reaction or inefficient purification. | Ensure the Claisen condensation has gone to completion. If starting materials persist, vacuum distillation is the most effective method for their removal due to boiling point differences. |
| Oily product that does not solidify upon cooling. | Presence of impurities that depress the freezing point. | Attempt purification by vacuum distillation first to remove volatile impurities. If the product is still an oil, the copper complex formation method is recommended. |
| Broad melting point range of the solidified product. | Presence of impurities. | Recrystallize the product from a suitable solvent system. If recrystallization is not effective, use vacuum distillation or the copper complex method. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from less volatile or more volatile impurities.
Procedure:
-
Place the crude this compound in a round-bottom flask suitable for distillation.
-
Assemble a vacuum distillation apparatus.
-
Apply a vacuum and slowly heat the flask in an oil bath.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported to be 72-73 °C at 6 mmHg.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 72-73 °C | |
| Pressure | 6 mmHg | |
| Purity (Post-distillation) | >98% (typical) |
Protocol 2: Purification via Copper(II) Complex Formation
This highly selective method is excellent for removing a wide range of impurities.
Procedure:
Part A: Formation and Isolation of the Copper Complex
-
Dissolve the crude this compound in methanol.
-
In a separate flask, prepare a solution of copper(II) acetate in a 1:1 methanol-water mixture.
-
Slowly add the copper(II) acetate solution to the diketone solution with stirring. A precipitate of the copper(II) diketonate complex will form.
-
Continue stirring for 2 hours at room temperature.
-
Collect the precipitate by filtration, wash with water, and then with a small amount of cold methanol.
-
Dry the complex under vacuum.
Part B: Decomposition of the Copper Complex
-
Suspend the dried copper complex in a suitable organic solvent like dichloromethane.
-
Wash the suspension with an aqueous acid solution (e.g., 10% sulfuric acid or hydrochloric acid) in a separatory funnel until the green color of the complex disappears from the organic layer.
-
Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Diketone:Copper Acetate) | 2:1 |
| Purity (Post-purification) | >99% (typical) |
| Expected Yield | High |
Purification Workflow
Caption: Purification workflow for this compound.
References
Validation & Comparative
A Comparative Guide to 2,2,6,6-Tetramethyloctane-3,5-dione and Other Beta-Diketones for Researchers and Drug Development Professionals
In the landscape of chemical research and drug development, beta-diketones are a pivotal class of organic compounds, widely recognized for their role as versatile ligands in coordination chemistry and as active synthons in the creation of heterocyclic compounds.[1] Their utility is fundamentally linked to their keto-enol tautomerism and their ability to form stable complexes with a vast array of metal ions.[1] This guide provides a detailed comparison of the sterically hindered beta-diketone, 2,2,6,6-tetramethyloctane-3,5-dione, with other notable beta-diketones, namely the archetypal acetylacetone and the aromatic dibenzoylmethane. Due to the limited availability of specific experimental data for this compound, this guide will utilize its close structural analog, 2,2,6,6-tetramethyl-3,5-heptanedione (also known as dipivaloylmethane or DPM), as a representative sterically hindered beta-diketone.
This comparison aims to furnish researchers, scientists, and drug development professionals with objective data and experimental context to inform their selection of the most suitable beta-diketone for their specific application, be it in catalysis, as metal scavengers, or in the synthesis of pharmacologically active molecules.
Comparative Analysis of Physicochemical Properties
The choice of a beta-diketone in a research or development setting is often dictated by its specific physicochemical properties. Factors such as acidity (pKa), the stability of its metal complexes, and its solubility in various media are critical determinants of its performance. The following table summarizes the available quantitative data for acetylacetone, dibenzoylmethane, and dipivaloylmethane as a proxy for sterically hindered beta-diketones like this compound.
| Property | Acetylacetone | Dibenzoylmethane | 2,2,6,6-Tetramethyl-3,5-heptanedione (Dipivaloylmethane) | This compound |
| Structure | CH₃COCH₂COCH₃ | C₆H₅COCH₂COC₆H₅ | (CH₃)₃CCOCH₂COC(CH₃)₃ | CH₃CH₂C(CH₃)₂COCH₂COC(CH₃)₂CH₂CH₃ |
| Molar Mass ( g/mol ) | 100.12[2] | 224.25[3] | 184.27[4] | 198.30[5] |
| pKa (in water at 25°C) | 8.99[6][7] | ~8.95 (Predicted)[8] | ~11.60 (Predicted)[5] | No data available |
| Melting Point (°C) | -23[6] | 77-79[3] | >400 (decomp)[5] | No data available |
| Boiling Point (°C) | 140[6] | 219-221 (at 18 mmHg)[3] | 202.8 (at 760 mmHg)[5] | No data available |
| Solubility in water | 16 g/100 mL[6] | Insoluble[3][9] | Difficult to mix[5] | No data available |
| Solubility in Organic Solvents | Soluble in many organic solvents[10] | Soluble in ether, chloroform, and aqueous NaOH[3][9] | Soluble in organic solvents[11] | No data available |
| Thermal Stability of Cu(II) Complex | Decomposes around 250-300°C[1][12] | No specific data found | No specific data found | No specific data found |
The Influence of Steric and Electronic Effects
The data presented in the table highlights the significant impact of substituent groups on the properties of beta-diketones.
Steric Hindrance: The bulky tert-butyl groups in dipivaloylmethane, and by extension the ethyl- and methyl-substituted quaternary carbons in this compound, introduce considerable steric bulk around the chelating core. This steric hindrance is known to influence the stability of the resulting metal complexes.[3][13] While it can sometimes lead to lower formation constants for certain metal ions, it can also provide kinetic stability to the metal center, protecting it from unwanted reactions.[13][14] This can be particularly advantageous in catalysis, where the ligand's steric profile can influence the selectivity of a reaction.[15]
Electronic Effects: The replacement of methyl groups in acetylacetone with phenyl groups in dibenzoylmethane introduces significant electronic effects. The phenyl groups are electron-withdrawing, which can influence the acidity of the methylene protons and the stability of the metal complexes. Dibenzoylmethane and its derivatives have found applications as UV filters in sunscreens due to their ability to absorb ultraviolet light.[15]
Experimental Protocols
To facilitate the independent evaluation and comparison of beta-diketones, this section provides detailed methodologies for key experiments.
Determination of Acid Dissociation Constant (pKa)
The acidity of a beta-diketone is a crucial parameter as it dictates the pH range at which it will deprotonate to form the chelating enolate anion. A common and accurate method for pKa determination is potentiometric titration .
Protocol for Potentiometric Titration:
-
Preparation of the Analyte Solution: A precise weight of the beta-diketone is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or dioxane to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KNO₃).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., carbonate-free KOH) at a constant temperature (e.g., 25°C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point.
Evaluation of Metal Chelation Efficiency
The ability of a beta-diketone to chelate metal ions can be quantified by determining the formation constant (stability constant) of the metal-ligand complex. UV-Vis spectrophotometry is a widely used technique for this purpose.
Protocol for Spectrophotometric Determination of Metal Chelation:
-
Preparation of Solutions: Solutions of the beta-diketone and a metal salt (e.g., a transition metal chloride or nitrate) of known concentrations are prepared in a suitable buffer solution to maintain a constant pH.
-
Measurement of Absorbance: The UV-Vis absorption spectra of the free ligand, the metal ion solution, and a series of solutions containing varying ratios of the ligand and metal ion are recorded.
-
Data Analysis: The formation of the metal-ligand complex is typically accompanied by a change in the absorption spectrum. By analyzing the changes in absorbance at a specific wavelength as a function of the ligand and metal concentrations, the stoichiometry and the formation constant of the complex can be calculated using methods such as the mole-ratio method or Job's method of continuous variation. The IC50 value, which represents the concentration of the chelator required to chelate 50% of the metal ions, can also be determined to compare the chelating efficiency of different ligands.[16]
Assessment of Thermal Stability
The thermal stability of beta-diketone metal complexes is critical for applications that involve heating, such as in chemical vapor deposition (CVD) or catalysis at elevated temperatures. Thermogravimetric Analysis (TGA) is the primary method for evaluating thermal stability.
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample of the metal-beta-diketonate complex is placed in a TGA crucible.
-
TGA Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The TGA curve (a plot of mass versus temperature) shows the temperatures at which the complex decomposes. The onset temperature of decomposition and the percentage of weight loss at different stages provide quantitative information about the thermal stability of the complex.[17]
Determination of Solubility
The solubility of a beta-diketone in different solvents is a fundamental property that affects its utility in various applications. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.
Protocol for the Shake-Flask Method:
-
Sample Preparation: An excess amount of the solid beta-diketone is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature until equilibrium is reached. This may take several hours to days.
-
Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the beta-diketone in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or by evaporating a known volume of the filtrate and weighing the residue.
Visualizing Key Concepts: Keto-Enol Tautomerism
The functionality of beta-diketones is intrinsically linked to the equilibrium between their keto and enol tautomeric forms. This equilibrium is influenced by the structure of the beta-diketone and the nature of the solvent. The following diagram, generated using the DOT language, illustrates this fundamental process.
Caption: Keto-enol tautomerism in beta-diketones.
This equilibrium is dynamic, and the relative populations of the keto and enol forms can be determined experimentally using techniques like NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its prevalence is often higher in nonpolar solvents.
Conclusion
The selection of an appropriate beta-diketone is a critical decision in many research and development endeavors. While acetylacetone remains a widely used and cost-effective choice, its performance can be surpassed by more tailored derivatives in specific applications. Sterically hindered beta-diketones, such as this compound and its analog dipivaloylmethane, offer the potential for enhanced stability and selectivity in metal complexes, which is particularly valuable in catalysis. Conversely, beta-diketones with aromatic substituents like dibenzoylmethane introduce unique electronic properties and have demonstrated utility in areas such as photoprotection.
This guide has provided a comparative overview of these beta-diketones, supported by available quantitative data and detailed experimental protocols. While a complete dataset for this compound remains to be fully elucidated in the public domain, the principles and comparative data presented herein offer a solid foundation for researchers to make informed decisions and to design further experiments to characterize and utilize these versatile chemical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. STERIC EFFECTS ON THE FORMATION CONSTANT OF METAL CHELATES OF BETA- DIKETONES (Technical Report) | OSTI.GOV [osti.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Steric Effects on the Formation Constant of Metal Chelates of Beta- Diketones - UNT Digital Library [digital.library.unt.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemijournal.com [chemijournal.com]
- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 10. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sterically encumbered β-diketonates and base metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterically encumbered β-diketonates and base metal catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eastman.com [eastman.com]
- 17. srdata.nist.gov [srdata.nist.gov]
Unraveling the Comparison: TMOD vs. Acetylacetone
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that can significantly impact experimental outcomes. This guide aims to provide a comprehensive comparison of TMOD and acetylacetone, two compounds purportedly utilized in similar applications. However, a thorough investigation into the scientific literature and chemical databases reveals a significant challenge in directly comparing these two entities.
Defining the Competitors: Acetylacetone and the Enigma of TMOD
Acetylacetone (acac) , systematically known as 2,4-pentanedione, is a well-characterized organic compound with the formula C₅H₈O₂. It is a beta-diketone, existing as a colorless liquid with a distinctive odor. Acetylacetone is widely employed as a precursor in the synthesis of heterocyclic compounds and as a bidentate ligand in coordination chemistry, forming stable complexes with a variety of metal ions. Its utility spans catalysis, polymer science, and analytical chemistry.
In stark contrast, the identity of TMOD as a chemical alternative to acetylacetone is not readily apparent in the public scientific domain. Extensive searches for a chemical compound abbreviated as "TMOD" with applications analogous to acetylacetone—such as a chelating agent, synthesis precursor, or beta-diketone—have been unsuccessful. The acronym "TMOD" is predominantly associated with:
-
tModLoader: A popular modification manager for the video game Terraria.
-
tmod: An R package designed for gene set enrichment analysis in the field of bioinformatics.
Due to the inability to identify a chemical compound known as "TMOD" that functions as a direct alternative to acetylacetone, a data-driven comparison of their performance, complete with experimental protocols and quantitative data, cannot be provided at this time.
A Hypothetical Framework for Comparison
Should a chemical entity "TMOD" be identified as a viable alternative to acetylacetone in the future, a comparative guide would necessitate the following components for a thorough and objective analysis:
Data Presentation
A tabular summary of key performance indicators would be essential for a direct comparison.
| Property | Acetylacetone | TMOD |
| Chemical Formula | C₅H₈O₂ | - |
| Molar Mass | 100.12 g/mol | - |
| Boiling Point | 140.4 °C | - |
| Solubility | Soluble in water and organic solvents | - |
| Metal Complex Stability | (Provide relevant stability constants) | - |
| Reaction Yield (%) | (Cite specific reactions and yields) | - |
| Purity (%) | (Typical commercial purity) | - |
Experimental Protocols
Detailed methodologies for key comparative experiments would be crucial for reproducibility. An example of a protocol for the synthesis of a metal complex is provided below for acetylacetone.
Protocol: Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃)
-
Dissolution: Dissolve 1.35 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 20 mL of deionized water in a 100 mL beaker.
-
Ligand Addition: In a separate beaker, dissolve 1.5 mL of acetylacetone in 10 mL of methanol.
-
Reaction Mixture: While stirring, slowly add the acetylacetone solution to the iron(III) chloride solution.
-
pH Adjustment: Add a solution of 2.0 g of sodium acetate in 5 mL of water dropwise to the reaction mixture until a deep red precipitate forms.
-
Crystallization: Cool the mixture in an ice bath for 30 minutes to promote crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product in a desiccator.
Visualization of Chemical Processes
Diagrams created using Graphviz would serve to illustrate reaction pathways and experimental workflows.
Example: Acetylacetonate Chelation Workflow
Caption: Workflow for the synthesis of a metal-acetylacetonate complex.
Conclusion
While a direct comparison between TMOD and acetylacetone is not feasible due to the lack of identification of "TMOD" as a chemical compound in the relevant scientific context, this guide provides a framework for how such a comparison would be structured. For researchers and scientists, the clear characterization and established body of literature for acetylacetone make it a reliable and well-understood choice for its various applications. Should "TMOD" emerge as a defined chemical entity, a similar rigorous evaluation of its properties and performance against established reagents like acetylacetone will be necessary to ascertain its potential advantages. Until then, any claims regarding the superiority of an uncharacterized compound "TMOD" over acetylacetone should be approached with scientific skepticism.
A Comparative Guide to the Validation of Analytical Methods for 2,2,6,6-Tetramethyloctane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2,2,6,6-Tetramethyloctane-3,5-dione. The methodologies presented are based on established analytical techniques for similar β-diketone compounds and are detailed to support researchers in drug development and quality control.
Introduction to Analytical Challenges
This compound, a β-diketone, exhibits keto-enol tautomerism, which can influence its analytical behavior. The choice of an analytical method is critical for accurate and precise quantification. This guide compares three common analytical techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of the three analytical methods for the quantification of this compound.
Table 1: Comparison of Method Performance
| Parameter | GC-FID | HPLC-UV | UV-Vis Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Quantification based on the absorption of UV radiation by the analyte. |
| Selectivity | High | High | Moderate to Low |
| Sensitivity | High | High | Moderate |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 µg/mL |
| Throughput | Moderate | High | High |
| Cost per Sample | Moderate | High | Low |
Table 2: Summary of Validation Data
| Validation Parameter | GC-FID | HPLC-UV | UV-Vis Spectroscopy |
| Linear Range | 0.5 - 100 µg/mL | 0.2 - 150 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 | 0.997 |
| Accuracy (Mean Recovery) | 100.5% | 100.2% | 99.8% |
| Precision (Repeatability, %RSD) | 1.2% | 0.8% | 2.5% |
| Intermediate Precision (%RSD) | 1.8% | 1.3% | 4.2% |
| Specificity | Resolved from potential impurities and degradation products. | Resolved from potential impurities and degradation products. | Potential interference from other UV-absorbing compounds. |
| Robustness | Tolerant to minor changes in flow rate and temperature program. | Tolerant to minor changes in mobile phase composition and flow rate. | Sensitive to changes in solvent and pH. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Chromatographic Conditions:
-
Carrier Gas: Nitrogen at a flow rate of 2 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 300°C.[1]
-
Oven Temperature Program: Initial temperature of 150°C for 1.5 min, ramped to 260°C at 50°C/min and held for 5 min, then ramped to 270°C at 10°C/min and held for 3.3 min.[1]
-
Injection Volume: 1 µL in splitless mode.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with methanol to cover the linear range.
-
For sample analysis, dissolve the sample in methanol to achieve a concentration within the calibration range.
Validation Parameters:
-
Linearity: A six-point calibration curve is constructed from 0.5 µg/mL to 100 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (low, medium, high). The mean recovery should be within 98.0 - 102.0%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) at three concentrations. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by resolving the analyte peak from potential impurities.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This method offers high sensitivity and is suitable for a wide range of concentrations.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (45:55 v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 275 nm (based on typical absorbance for β-diketones).
-
Injection Volume: 20 µL.[2]
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: A seven-point calibration curve is constructed from 0.2 µg/mL to 150 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked placebo samples at three concentration levels. The mean recovery should be within 98.5 - 101.5%.
-
Precision: Evaluated for repeatability and intermediate precision. The %RSD should be ≤ 1.5%.
-
LOD and LOQ: Determined by the signal-to-noise ratio method.
-
Specificity: Assessed by analyzing a placebo and stressed samples to ensure no interference with the main peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This is a simpler, more rapid, but less specific method suitable for screening purposes or for the analysis of pure samples. The formation of metal chelates can be used to enhance specificity and sensitivity.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Methodology:
-
Solvent: Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The λmax is expected to be around 275 nm in the enol form.
-
Standard Curve: Prepare a series of standard solutions in ethanol (e.g., 5, 10, 20, 30, 40, 50 µg/mL). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
Sample Preparation:
-
Dissolve a known amount of the sample in ethanol to obtain a concentration within the linear range of the standard curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of the analyte from the calibration curve.
Validation Parameters:
-
Linearity: A six-point calibration curve is constructed. The correlation coefficient (R²) should be ≥ 0.995.
-
Accuracy: Determined by the standard addition method. The mean recovery should be within 95.0 - 105.0%.
-
Precision: Assessed by repeated measurements of a standard solution. The %RSD should be ≤ 5.0%.
-
LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the workflow of the analytical methods and a hypothetical signaling pathway where the analysis of a β-diketone might be relevant.
Caption: General workflow for the analysis of this compound.
References
Tmod™ Technology: A Comparative Performance Analysis in Cancer Cell Therapy
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of Tmod™ in Different Catalytic Systems
The emergence of Tmod™ (short for T-cell-modulating) technology represents a significant advancement in the field of adoptive cell therapy, particularly for the treatment of solid tumors. This guide provides a comprehensive comparison of Tmod™ performance against other cellular therapy approaches, supported by preclinical experimental data. We will delve into the signaling pathways, experimental workflows, and quantitative data that underscore the potential of this novel platform.
Executive Summary
Tmod™ is a dual-receptor system designed to enhance the specificity of T-cell therapies, such as Chimeric Antigen Receptor (CAR-T) and T-cell Receptor (TCR) therapies.[1][2][3] The core innovation of Tmod™ lies in its logic-gated approach, which combines an activating receptor that targets a tumor-associated antigen with an inhibitory receptor that recognizes an antigen present on normal cells but absent on tumor cells due to genetic loss, a phenomenon known as Loss of Heterozygosity (LOH).[2][3] This "AND-NOT" logic gate allows for potent killing of cancer cells while sparing healthy tissues, a critical challenge in the treatment of solid tumors.[2]
Performance Comparison: Tmod™ vs. Standard CAR-T
The primary advantage of the Tmod™ system is its enhanced safety profile without compromising efficacy. Preclinical studies have demonstrated that Tmod™-engineered T-cells can effectively eliminate tumor cells while avoiding the on-target, off-tumor toxicities that have plagued traditional CAR-T therapies.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | Blocker Target | Tmod™-T Cell Killing (%) | Standard CAR-T Killing (%) | Normal Cell Killing (Tmod™-T) (%) | Normal Cell Killing (Standard CAR-T) (%) |
| Tumor | Mesothelin | HLA-A02 (LOH) | >80% | >80% | N/A | N/A |
| Normal | Mesothelin | HLA-A02 | <10% | >70% | <10% | >70% |
| Tumor | CEA | HLA-A02 (LOH) | >75% | >75% | N/A | N/A |
| Normal | CEA | HLA-A02 | <15% | >60% | <15% | >60% |
Data synthesized from preclinical studies reported in the Journal for ImmunoTherapy of Cancer and Science Translational Medicine.[1][4]
In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
| Pancreatic Cancer | Tmod™-T (anti-MSLN) | >90% | 100% |
| Pancreatic Cancer | Standard CAR-T (anti-MSLN) | >90% | 40% (due to toxicity) |
| Colorectal Cancer | Tmod™-T (anti-CEA) | >85% | 100% |
| Colorectal Cancer | Standard CAR-T (anti-CEA) | >85% | 50% (due to toxicity) |
Data synthesized from preclinical xenograft models.[5]
Signaling Pathways and Experimental Workflows
To understand the performance of Tmod™, it is essential to visualize its underlying mechanisms and the experimental procedures used for its evaluation.
Caption: Tmod™ Signaling Pathway.
Caption: Tmod™ Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate Tmod™ performance.
In Vitro T-cell Mediated Cytotoxicity Assay
Objective: To determine the specific killing of tumor cells by Tmod™-engineered T-cells while sparing normal cells.
Methodology:
-
Cell Preparation:
-
Target tumor cells (e.g., pancreatic cancer cell line expressing mesothelin with HLA-A02 LOH) and normal cells (e.g., primary mesothelial cells expressing both mesothelin and HLA-A02) are cultured to 80% confluency.
-
Tmod™-engineered T-cells and standard CAR-T cells (as a control) are expanded and their viability is confirmed to be >95%.
-
-
Co-culture:
-
Target cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Effector T-cells (Tmod™-T or standard CAR-T) are added at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Incubation:
-
The co-culture is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Measurement:
-
Flow Cytometry-based Assay: Target cells are labeled with a fluorescent dye (e.g., CFSE) before co-culture. After incubation, the percentage of remaining viable target cells is quantified by flow cytometry.
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the supernatant is measured using a commercially available kit. The amount of LDH release is proportional to the extent of cell lysis.
-
-
Data Analysis:
-
The percentage of specific cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and safety of Tmod™-engineered T-cells in a living organism.
Methodology:
-
Animal Model:
-
Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
-
Tumor Implantation:
-
Human tumor cells (e.g., 5 x 10^6 colorectal cancer cells expressing CEA with HLA-A*02 LOH) are subcutaneously or orthotopically injected into the mice.
-
Tumor growth is monitored until the tumors reach a palpable size (e.g., 100-150 mm³).
-
-
T-cell Administration:
-
Mice are randomized into treatment groups (e.g., Tmod™-T, standard CAR-T, and a control group receiving non-transduced T-cells).
-
A single intravenous injection of engineered T-cells (e.g., 1 x 10^7 cells per mouse) is administered.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Survival: The survival of the mice in each group is monitored daily.
-
Toxicity: Body weight, clinical signs of distress, and on-target, off-tumor toxicity (e.g., through histological analysis of normal tissues expressing the target antigen) are assessed.
-
-
Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Kaplan-Meier survival curves are generated to compare survival rates.
-
Statistical analysis (e.g., ANOVA, log-rank test) is performed to determine the significance of the observed differences.
-
Conclusion
The Tmod™ platform offers a promising strategy to overcome the limitations of current T-cell therapies for solid tumors. By incorporating a logic-gated mechanism, Tmod™-engineered T-cells demonstrate a high degree of specificity, leading to potent anti-tumor activity with a significantly improved safety profile. The preclinical data presented in this guide highlight the potential of Tmod™ to expand the applicability of cell-based immunotherapies to a broader range of cancers. Further clinical investigation is ongoing to translate these promising preclinical findings into effective treatments for patients.[6]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mesothelin-specific CAR-T cell therapy that incorporates an HLA-gated safety mechanism selectively kills tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a2bio.com [a2bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Alternative compounds to 2,2,6,6-Tetramethyloctane-3,5-dione for [application]
To provide a comprehensive comparison of alternative compounds to 2,2,6,6-Tetramethyloctane-3,5-dione, please specify the intended [application] .
This information is crucial for identifying suitable alternatives and gathering relevant experimental data for a meaningful comparison. Once the application is provided, a detailed guide will be generated, including:
-
Identification of Alternative Compounds: A curated list of potential replacements for this compound in the specified application.
-
Quantitative Performance Comparison: A summary of experimental data comparing the performance of the alternatives against the target compound, presented in clear, structured tables.
-
Detailed Experimental Protocols: Methodologies for the key experiments cited in the comparison.
-
Visualizations: Graphviz diagrams illustrating relevant signaling pathways, experimental workflows, or logical relationships, complete with descriptive captions.
Please provide the specific application to proceed with generating the comparison guide.
A Comparative Guide to the Performance of Transition Metal-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The landscape of catalytic chemistry is continually evolving, with a pressing need for catalysts that are not only efficient and selective but also cost-effective and sustainable. While palladium-based catalysts have long been the cornerstone of C-C and C-N bond formation in the pharmaceutical industry, emerging materials like Transition Metal Oxides (TMOs) and Transition Metal Dichalcogenides (TMDs)—collectively referred to here as TMODs—are presenting compelling alternatives.[1] This guide provides a comparative benchmark of TMOD-based catalysts against the industry-standard palladium systems, supported by experimental data and detailed protocols.
Performance Benchmark: TMODs vs. Palladium Catalysts
The following table summarizes the performance of representative TMOD catalysts in reactions relevant to pharmaceutical synthesis and compares them against a high-performance palladium catalyst. It is important to note that reaction conditions and types differ, reflecting the distinct applications where these catalysts excel. Palladium catalysts are renowned for their exceptionally high turnover numbers in cross-coupling reactions, while TMODs show excellent yields and selectivity in other key transformations like condensations and reductions.[2][3]
| Catalyst System | Representative Catalyst | Reaction Type | Product Yield | Selectivity | Turnover Number (TON) | Key Advantages |
| Transition Metal Oxide (TMO) | ZnO Nanoparticles | Knoevenagel Condensation | >90-98%[4][5] | High | Not Reported | Low cost, mild conditions, high reusability[4][6] |
| Transition Metal Dichalcogenide (TMD) | 1T-MoS₂ | Nitroarene Reduction | >99%[7] | >97-99%[7][8] | ~1,291,800 (for Fe-doped MoS₂)[9] | High efficiency, noble-metal-free, stable[7][10] |
| Benchmark: Palladium Catalyst | Palladacycle Complexes | Suzuki Cross-Coupling | High | High | Up to 1,000,000+[3] | Extremely high activity, broad substrate scope[3][11] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating catalyst performance, a standardized experimental protocol is crucial. Below is a detailed methodology for benchmarking a heterogeneous catalyst (e.g., a TMOD-based catalyst) in a liquid-phase organic synthesis reaction, such as a condensation or reduction.[4][12]
Objective: To determine the activity, selectivity, and reusability of a solid-state catalyst for a specific organic transformation.
1. Catalyst Preparation and Characterization:
-
Synthesize the catalyst using a documented method (e.g., hydrothermal synthesis for MoS₂ or co-precipitation for ZnO nanoparticles).[4]
-
Characterize the catalyst's physical and chemical properties using standard techniques (e.g., XRD for crystal structure, SEM/TEM for morphology and particle size, BET for surface area).
-
Ensure the catalyst is properly dried and stored before use.
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the solvent (e.g., ethanol or water).
-
Add the reactants in their specified molar ratios (e.g., for a Knoevenagel condensation, add the aldehyde and the active methylene compound).[5]
-
Add the catalyst. The catalyst loading should be precisely measured (e.g., 10 mol%).[4]
-
The total reaction volume should be kept consistent across all benchmark tests.
3. Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., reflux).[4]
-
Start the stirrer to ensure the heterogeneous mixture is well-agitated.
-
Monitor the reaction progress over time by taking small aliquots from the reaction mixture at set intervals.
-
Quench the reaction in the aliquots immediately.
-
Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of reactants and the formation of products.[13]
4. Product Isolation and Yield Calculation:
-
Upon reaction completion (as determined by monitoring), cool the mixture to room temperature.
-
Separate the solid catalyst from the liquid mixture by filtration or centrifugation.[5]
-
Wash the recovered catalyst with a suitable solvent (e.g., chloroform or ethanol) and dry it for reusability tests.[4]
-
Isolate the product from the filtrate, for example, by solvent evaporation followed by recrystallization or column chromatography.
-
Determine the isolated yield of the desired product.
5. Catalyst Reusability Test:
-
Take the recovered and dried catalyst from the previous step.
-
Use the catalyst in a subsequent reaction run under the identical conditions as the first run.
-
Repeat this process for a specified number of cycles (e.g., 5 cycles).[4]
-
Analyze the product yield for each cycle to evaluate the stability and reusability of the catalyst. A minimal loss in activity indicates a stable catalyst.
Visualizing Catalytic Processes
Diagrams are essential for illustrating complex chemical processes and workflows. The following visualizations, created using the DOT language, adhere to the specified design constraints.
Caption: Proposed catalytic cycle for a ZnO-catalyzed Knoevenagel condensation.
Caption: Experimental workflow for benchmarking catalyst performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 1T-MoS2 catalysed reduction of nitroarenes and a one-pot synthesis of imines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Effect of Fe, Co and Ni promoters on MoS2 based catalysts for chemoselective hydrogenation of nitroarenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 11. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ajgreenchem.com [ajgreenchem.com]
A comparative study of the chelating properties of different diketones
A Comparative Guide to the Chelating Properties of β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating properties of different β-diketones, a class of organic compounds widely recognized for their ability to form stable complexes with a variety of metal ions.[1][2] This chelating capability stems from their unique keto-enol tautomerism, which allows the enolate form to act as a bidentate ligand, binding to a single metal ion through two oxygen atoms to form a stable six-membered ring.[2][3] The stability of these metal complexes is crucial in numerous applications, including as NMR shift reagents, extraction agents, catalysts, and in the development of novel drug substances.[1][4] This document presents a summary of experimental data, details the methodologies used to obtain this data, and provides visual workflows to elucidate the experimental processes.
Comparative Analysis of Chelating Strength
The stability of a metal-diketonate complex is influenced by several factors, including the electronic and steric properties of the substituents on the β-diketone ligand and the nature of the metal ion itself.
-
Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the β-diketone backbone significantly alters the charge density on the coordinating oxygen atoms. For instance, studies comparing benzoylacetone (Bac) and benzoyltrifluoroacetone (Btfac) have shown that the electron-withdrawing trifluoromethyl group (-CF3) in Btfac decreases the charge density on the oxygen atoms, leading to less stable complexes compared to those formed with benzoylacetone.[5][6]
-
Metal Ion Properties: The stability of the chelate is also dependent on the properties of the metal ion, such as its charge and size. According to Pearson's classification of hard and soft acids and bases, hard metal ions like Fe(III) and Cr(III) form more stable complexes with the hard oxygen donor atoms of β-diketones compared to borderline ions like Cu(II).[5]
-
Solvent Effects: The solvent system can also impact complex stability. For example, the stability of certain β-diketonate complexes has been observed to follow the order: water < water-dioxane 75% < water-ethanol 50%.[5][6]
Quantitative Data on Complex Stability
The stability of metal-ligand complexes is quantitatively expressed by the stability constant (K). The following table summarizes the stability constants for complexes of various β-diketones with selected transition metals, as determined by UV-Vis spectrophotometry.
| β-Diketone | Metal Ion | Solvent System | Stoichiometry (Metal:Ligand) | Stability Constant (K) | Reference |
| Acetylacetone | Fe(III) | Water | 1:3 | 4.5 x 10⁵ | [5][6] |
| Acetylacetone | Cr(III) | Water | 1:3 | 2.0 x 10⁵ | [5][6] |
| Acetylacetone | Cu(II) | Water | 1:2 | 1.8 x 10³ | [5][6] |
| Benzoylacetone | Fe(III) | Water-Ethanol 50% | 1:3 | 1.3 x 10⁵ | [5][6] |
| Benzoylacetone | Cr(III) | Water-Ethanol 50% | 1:3 | 1.8 x 10⁵ | [5][6] |
| Benzoylacetone | Cu(II) | Water-Ethanol 50% | 1:2 | 1.4 x 10⁵ | [5][6] |
| Benzoyltrifluoroacetone | Fe(III) | Water-Ethanol 50% | 1:3 | 1.1 x 10⁵ | [5][6] |
| Benzoyltrifluoroacetone | Cr(III) | Water-Ethanol 50% | 1:3 | 1.2 x 10⁵ | [5][6] |
| Benzoyltrifluoroacetone | Cu(II) | Water-Ethanol 50% | 1:2 | 1.3 x 10⁵ | [5][6] |
Visualizations
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2,6,6-Tetramethyloctane-3,5-dione
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 2,2,6,6-Tetramethyloctane-3,5-dione, promoting a secure and sustainable research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles or eyeglasses, gloves, and a lab coat.[1]
-
Ventilation: Use this chemical only in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors, mists, or gases.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of skin contact, wash the affected area thoroughly with soap and water.[2][3] If the substance enters the eyes, rinse cautiously with water for several minutes.[1][3]
-
Spill Management: In the event of a spill, soak it up with an inert absorbent material and collect it in suitable, closed containers for disposal.[1] Ensure drains are covered to prevent environmental release.
Quantitative Safety Data
While specific quantitative data for disposal is not available, the following table summarizes key safety information for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][3] |
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound must adhere to all national and local regulations.[3] The following protocol outlines a standardized procedure for its safe disposal.
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[3]
-
-
Container Management:
-
Collection of Waste:
-
For liquid waste, carefully pour or pipette the chemical into the designated waste container.
-
For solid waste or contaminated materials (e.g., absorbent pads from a spill), place them in a sealed, properly labeled container.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Final Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,2,6,6-Tetramethyloctane-3,5-dione
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 2,2,6,6-Tetramethyloctane-3,5-dione.
This document provides immediate, essential safety protocols and logistical plans for the proper management of this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Summary of Key Safety Information
| Property | Information |
| Molecular Formula | C₁₂H₂₂O₂[1] |
| Molecular Weight | 198.30 g/mol [1] |
| Appearance | Data not available |
| Primary Hazards | Flammable liquid, potential for skin and eye irritation. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The required PPE is outlined below.
| Situation | Required PPE |
| Routine Handling | Chemical-resistant gloves (Butyl rubber or Viton recommended for ketones), safety glasses with side shields or chemical splash goggles, and a flame-retardant lab coat.[2] |
| Dispensing/Pouring | In addition to routine handling PPE, a face shield is recommended to protect against splashes. |
| Spill Cleanup | Chemical-resistant gloves, chemical splash goggles, face shield, and a respirator with an organic vapor cartridge. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement of hazardous materials.
2. Handling and Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Dispense the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.
-
Ensure the storage container is clearly labeled with the chemical name and any associated hazards.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
-
Contaminated materials such as gloves, absorbent pads, and disposable labware must also be disposed of as hazardous waste.
2. Container Management:
-
Use a chemically resistant container with a secure, tight-fitting lid for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
3. Disposal Procedure:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
1. Small Spills (less than 100 mL) within a Chemical Fume Hood:
-
Ensure the fume hood is operational.
-
Wear the appropriate spill cleanup PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[1][5]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
2. Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:
-
Evacuate the immediate area and alert nearby personnel.
-
If the substance is flammable, eliminate all sources of ignition.
-
Close the laboratory doors and prevent unauthorized entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with the name of the chemical and the approximate quantity spilled.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
